Product packaging for 5-Iodo-2-methyl-1H-benzo[D]imidazole(Cat. No.:CAS No. 2818-70-4)

5-Iodo-2-methyl-1H-benzo[D]imidazole

Cat. No.: B045045
CAS No.: 2818-70-4
M. Wt: 258.06 g/mol
InChI Key: NOGZXZDMMNTLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-2-methyl-1H-benzo[D]imidazole (CAS 2818-70-4) is a halogen-substituted benzimidazole derivative of significant interest in advanced chemical and pharmaceutical research. This compound features a benzimidazole core structure, a privileged scaffold in medicinal chemistry, strategically functionalized with an iodine atom at the 5-position and a methyl group at the 2-position. Its molecular formula is C 8 H 7 IN 2 , and it has a molecular weight of 258.06 g/mol. The presence of the iodine atom makes this compound a versatile building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures. Benzimidazole derivatives, in particular, are widely investigated for their diverse biological activities , including potential as antimicrobial, anticancer, and antiviral agents. The specific substitution pattern on this compound enhances its potential for interacting with various biological targets, such as kinases and topoisomerases, which are crucial in drug discovery. This product is intended for research and development purposes exclusively. It is For Research Use Only and is not designed for human therapeutic applications or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B045045 5-Iodo-2-methyl-1H-benzo[D]imidazole CAS No. 2818-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGZXZDMMNTLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347388
Record name 6-Iodo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-70-4
Record name 6-Iodo-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2818-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Iodo-2-methyl-1H-benzo[d]imidazole from o-Nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical guide for the synthesis of 5-Iodo-2-methyl-1H-benzo[d]imidazole, a valuable precursor in pharmaceutical and material science applications.[1] The synthesis pathway commences from o-nitroaniline and proceeds through a three-step sequence involving iodination, nitro group reduction, and cyclization. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthesis pathway. The target audience for this guide includes researchers, chemists, and professionals involved in drug development and organic synthesis.

Overall Synthesis Pathway

The transformation of o-nitroaniline into this compound is accomplished via a robust three-step process. The optimized total yield for this process can reach up to 75.1%.[2]

  • Step 1: Iodination. An electrophilic aromatic substitution reaction introduces an iodine atom onto the o-nitroaniline ring to produce 4-iodo-2-nitroaniline.

  • Step 2: Reduction. The nitro group of 4-iodo-2-nitroaniline is reduced to an amine, yielding 4-iodo-1,2-phenylenediamine.

  • Step 3: Cyclization. The resulting diamine undergoes a condensation reaction with acetic acid, followed by cyclization to form the final benzimidazole ring structure.[1][2]

Data Presentation

The following table summarizes the key quantitative data and physical properties of the principal compounds involved in the synthesis.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )FormReported Yield
o-Nitroaniline o-Nitroaniline structureC₆H₆N₂O₂138.12Yellow-orange crystalline solidStarting Material
4-Iodo-2-nitroaniline 4-Iodo-2-nitroaniline structureC₆H₅IN₂O₂264.02[3]Solid[3]-
4-Iodo-1,2-phenylenediamine 4-Iodo-1,2-phenylenediamine structureC₆H₇IN₂234.04Solid-
This compound this compound structureC₈H₇IN₂258.06SolidTotal Yield: 75.1%[2]

Note: Structures are representative. Yields can vary based on reaction scale and optimization.

Experimental Protocols

Step 1: Iodination of o-Nitroaniline

This step involves the direct iodination of o-nitroaniline to form 4-iodo-2-nitroaniline.

Reaction: o-Nitroaniline + I₂ → 4-Iodo-2-nitroaniline

Methodology:

  • In a reaction vessel, dissolve o-nitroaniline in a suitable polar solvent.

  • Add concentrated sulfuric acid to the mixture.

  • Introduce iodine (I₂) to the solution.[1] In an optimized process, hydrogen peroxide (H₂O₂) may be used in conjunction with I₂ to facilitate the reaction.[2]

  • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • The precipitated solid, 4-iodo-2-nitroaniline, is collected by vacuum filtration.

  • Wash the crude product with cold water to remove residual acid and impurities.

  • The product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane and methanol.[4]

Step 2: Reduction of 4-Iodo-2-nitroaniline

The nitro group of the intermediate is reduced to an amine to form the corresponding diamine.

Reaction: 4-Iodo-2-nitroaniline → 4-Iodo-1,2-phenylenediamine

Methodology:

  • Charge a hydrogenation reactor with 4-iodo-2-nitroaniline and a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of Raney Nickel to the suspension.[1][2]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen and heat the mixture with vigorous stirring. The pressure and temperature should be optimized for maximum yield.[2]

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-iodo-1,2-phenylenediamine. This product is often used in the next step without extensive purification.

Alternative Reduction Method: The reduction of nitroanilines can also be achieved using reagents like sodium borohydride (NaBH₄) in the presence of a suitable catalyst or tin(II) chloride dihydrate in concentrated HCl.[5]

Step 3: Cyclization to form this compound

The final step is the condensation of the diamine with acetic acid to form the benzimidazole ring.

Reaction: 4-Iodo-1,2-phenylenediamine + Acetic Acid → this compound

Methodology:

  • Place 4-iodo-1,2-phenylenediamine in a round-bottom flask.

  • Add an excess of glacial acetic acid, which serves as both a reagent and a solvent.[1]

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The optimal reaction time and temperature should be determined to maximize the yield.[2]

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the excess acetic acid by adding a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly basic.

  • The precipitated crude product, this compound, is collected by filtration.

  • Wash the solid with water and dry it.

  • Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship between the core chemical transformations.

Synthesis_Workflow A o-Nitroaniline (Starting Material) B Step 1: Iodination (I₂, H₂SO₄) A->B C 4-Iodo-2-nitroaniline (Intermediate) B->C D Step 2: Reduction (Raney Ni, H₂) C->D E 4-Iodo-1,2-phenylenediamine (Intermediate) D->E F Step 3: Cyclization (Acetic Acid, Reflux) E->F G This compound (Final Product) F->G

Caption: Overall workflow for the synthesis of this compound.

Reaction_Types cluster_start Starting Material cluster_product Final Product Start Aromatic Ring (o-Nitroaniline) R1 Electrophilic Aromatic Substitution Start->R1 End Heterocyclic System (Benzimidazole) R2 Nitro Group Reduction R1->R2 R3 Condensation & Cyclization R2->R3 R3->End

Caption: Logical relationship of the core chemical transformations involved in the synthesis.

References

5-Iodo-2-methyl-1H-benzo[D]imidazole spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 5-Iodo-2-methyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic organic compound this compound (C₈H₇IN₂). This compound is of interest in pharmaceutical and materials science research due to its benzimidazole core, a structure found in various biologically active compounds.[1] This document details its synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and relevant experimental protocols.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇IN₂[1]

  • Molecular Weight: 258.06 g/mol

  • CAS Registry Number: 134330-34-4

The structure consists of a benzene ring fused to an imidazole ring, forming the benzimidazole core. A methyl group is attached at the 2-position, and an iodine atom is substituted at the 5-position.[1]

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from o-nitroaniline. The general workflow involves iodination, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.[1][2]

Experimental Protocol: Synthesis

A common synthetic route is as follows:[1][2]

  • Step 1: Iodination of o-Nitroaniline:

    • o-Nitroaniline is used as the starting material.

    • The reaction is carried out in a polar solvent (e.g., methanol or ethanol and water mixture) in the presence of sulfuric acid.

    • Iodine is used as the iodinating agent, and hydrogen peroxide acts as the oxidant.

    • The reaction is conducted at a temperature between 0-60 °C to yield 4-iodo-2-nitroaniline.

  • Step 2: Reduction of 4-iodo-2-nitroaniline:

    • The product from Step 1 is dissolved in a solvent such as methanol.

    • Raney nickel is added as a catalyst.

    • A hydrogenation reaction is carried out under hydrogen pressure (e.g., 0.15 MPa) at a controlled temperature (e.g., 60 °C) for several hours.

    • This step reduces the nitro group to an amine, forming 4-iodo-1,2-phenylenediamine.

  • Step 3: Cyclization to form this compound:

    • To the solution of 4-iodo-1,2-phenylenediamine, a small amount of glacial acetic acid is added.

    • Trimethyl orthoacetate is then added as the cyclizing agent, which also provides the 2-methyl group.

    • The ring-closure reaction is performed at a temperature between 0-60 °C.

    • The final product, this compound, is obtained through precipitation, decolorization, crystallization, and drying.

The overall yield for this optimized process can reach up to 75.1%.[3]

G A o-Nitroaniline p1 A->p1 B 4-Iodo-2-nitroaniline p2 B->p2 C 4-Iodo-1,2-phenylenediamine D 5-Iodo-2-methyl-1H- benzo[d]imidazole C->D  Cyclization  (Trimethyl orthoacetate, AcOH)   p1->B p2->C label1 Iodination (I₂, H₂O₂, H₂SO₄) label1->p1 label2 Reduction (Raney Ni, H₂) label2->p2 G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Chemical Synthesis purification Purification (Crystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms Mass Spec purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

References

An In-depth Technical Guide on the Crystal Structure Analysis of 5-Iodo-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Iodo-2-methyl-1H-benzo[d]imidazole is a halogenated derivative of the benzimidazole scaffold, a prominent heterocyclic pharmacophore in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an iodine atom at the 5-position of the benzimidazole ring is expected to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the crystal structure analysis of this compound. While a definitive, publicly available crystal structure for this specific molecule has not been reported, this document outlines the expected structural features based on closely related compounds, details the experimental protocols required for its determination, and discusses the potential biological significance of its structural characteristics.

Molecular Structure and Properties

PropertyValue
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
IUPAC Name This compound
CAS Number 2818-70-4
Canonical SMILES CC1=NC2=CC=C(I)C=C2N1
InChI Key NOGZXZDMMNTLAO-UHFFFAOYSA-N

Hypothetical Crystal Structure Data

Disclaimer: The following crystallographic data is hypothetical and is presented for illustrative purposes. It is derived from the analysis of published crystal structures of similar benzimidazole derivatives and serves as a predictive model until experimental data for this compound becomes available.

The crystal structure of this compound is anticipated to be characterized by a planar benzimidazole core with the iodine and methyl groups lying in or close to the plane of the bicyclic ring system. The crystal packing is expected to be dominated by intermolecular hydrogen bonds involving the imidazole N-H group and potential halogen bonding interactions involving the iodine atom.

Hypothetical Crystallographic Data
ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value
R-factor (%) Value
Hypothetical Bond Lengths and Angles
BondLength (Å)AngleDegree (°)
C-I~2.10N1-C2-N3~110-115
N1-C2~1.33C4-C5-I~118-122
C2-N3~1.33C2-N1-C7a~105-110
N1-C7a~1.38
C4-C5~1.39
C5-C6~1.39

Experimental Protocols

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a multi-step process starting from o-phenylenediamine. A general synthetic route involves the iodination of a suitable precursor followed by cyclization with acetic acid.

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound. A variety of solvents should be screened to find the optimal conditions for crystal growth. Common solvents for benzimidazole derivatives include ethanol, methanol, acetone, and dichloromethane.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, displacement parameters, and other structural parameters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Slow Evaporation solvent_screening->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement data_analysis Data Analysis (Bond Lengths, Angles) structure_refinement->data_analysis validation Structure Validation (e.g., CheckCIF) data_analysis->validation

Experimental workflow for crystal structure determination.

Potential Biological Significance and Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets, leading to their therapeutic effects. While the specific signaling pathways affected by this compound have not been elucidated, based on the activities of related compounds, several potential mechanisms can be hypothesized.

Many benzimidazole-containing drugs exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division. It is plausible that this compound could also target this pathway. Additionally, some benzimidazoles have been shown to inhibit protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_kinase Kinase Signaling cluster_cellular_effects Cellular Effects compound 5-Iodo-2-methyl-1H- benzo[d]imidazole tubulin Tubulin compound->tubulin Inhibition kinase Protein Kinase compound->kinase Inhibition microtubule Microtubule Assembly tubulin->microtubule Polymerization mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate cell_cycle Cell Cycle Arrest p_substrate->cell_cycle apoptosis Apoptosis mitotic_arrest->apoptosis cell_cycle->apoptosis

Hypothetical signaling pathways targeted by this compound.

Conclusion

The crystal structure analysis of this compound is crucial for understanding its structure-activity relationship and for the rational design of new therapeutic agents. Although experimental data is not yet available, this guide provides a comprehensive framework for its determination and interpretation. The detailed experimental protocols and the hypothetical structural and biological data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug development. Further experimental studies are warranted to validate the predicted structural features and to elucidate the precise molecular mechanisms underlying the biological activities of this promising compound.

An In-depth Technical Guide on the Solubility Profile of 5-Iodo-2-methyl-1H-benzo[d]imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility characteristics of 5-Iodo-2-methyl-1H-benzo[d]imidazole. A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound. To address this gap and provide a valuable resource, this guide offers insights into the expected solubility based on structurally related benzimidazole derivatives. Furthermore, it furnishes a detailed, generalized experimental protocol for determining the thermodynamic solubility of heterocyclic compounds, which is directly applicable to this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzimidazole core. This core structure, consisting of a fused benzene and imidazole ring, is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents with a wide array of biological activities. The presence of an iodine atom at the 5-position and a methyl group at the 2-position imparts unique physicochemical properties that influence its solubility, a critical parameter for its potential applications in drug discovery and materials science.

Solubility Data Summary

As of the date of this guide, specific quantitative experimental data on the solubility of this compound in various organic solvents is not available in the public domain. However, the solubility of structurally similar benzimidazole derivatives can provide a qualitative understanding of its likely behavior.

Table 1: Qualitative and Analogous Solubility Data for Selected Benzimidazole Derivatives

CompoundSolventSolubilityReference
BenzimidazoleDichloromethaneLow[1]
1-ChlorobutaneLow[1]
TolueneLow[1]
2-NitrotolueneLow[1]
AlcoholFreely Soluble[2]
EtherSparingly Soluble[2]
BenzenePractically Insoluble[2]
Petroleum EtherPractically Insoluble[2]
2-MethylbenzimidazoleDichloromethaneLow[1]
1-ChlorobutaneLow[1]
TolueneLow[1]
2-NitrotolueneLow[1]
1H-Benzimidazole-5-carboxylic acidWaterLow[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
Dimethylformamide (DMF)Soluble[3]

Note: The solubility of this compound is expected to be influenced by the presence of the iodo- group, which may affect its polarity and intermolecular interactions compared to the non-substituted analogs listed above. Generally, benzimidazoles exhibit better solubility in polar aprotic solvents like DMSO and DMF.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the equilibrium (thermodynamic) solubility of a solid organic compound, such as this compound, in an organic solvent. The shake-flask method is considered the gold standard for this purpose.[4]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, dimethylformamide, ethyl acetate, chloroform) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, stop the shaker and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe, ensuring that no solid particles are disturbed.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method to determine the concentration of the compound.

  • Calculation:

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Weigh Excess Compound B Add Known Volume of Solvent A->B C Shake at Constant Temperature (24-72h) B->C D Settle Excess Solid C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Iodo-2-methyl-1H-benzo[d]imidazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. 5-Iodo-2-methyl-1H-benzo[d]imidazole is a member of this versatile class of compounds that has garnered interest for its potential therapeutic applications. While comprehensive mechanism of action studies on this specific molecule are still emerging, preliminary evidence points towards the inhibition of β-tubulin polymerization as a primary mode of action. This technical guide provides an in-depth exploration of the known and potential mechanisms of action of this compound, drawing parallels with structurally related benzimidazole compounds. It details relevant experimental protocols for investigation and presents quantitative data and signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole rings. This privileged scaffold is present in numerous FDA-approved drugs and is a subject of intense research due to its diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3][4][5] The biological activity of benzimidazole derivatives is often attributed to their ability to interact with various biological targets, such as enzymes and receptors.[6] this compound, with its characteristic substitutions, presents a unique profile for potential therapeutic development. This guide will synthesize the current understanding of its mechanism of action and provide a framework for future investigation.

Postulated Mechanism of Action: β-Tubulin Inhibition

The most specific mechanism of action reported for this compound is its potent inhibitory activity against β-tubulin polymerization.[6] Tubulin is a crucial protein in the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

This compound is suggested to interact with the colchicine binding site on β-tubulin.[6] This interaction is thought to prevent the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest and apoptosis. The presence of a cysteine residue at position 239 in certain β-tubulin isoforms appears to be critical for the inhibitory activity, suggesting a potential covalent modification mechanism.[6]

Quantitative Data on β-Tubulin Inhibition

The following table summarizes the reported inhibitory concentrations of this compound against various β-tubulin isoforms.

TargetIC50 (μM)NotesReference
Various β-tubulin isoforms0.25 - 16Activity is dependent on the presence of Cysteine 239.[6]

Potential Mechanisms of Action Based on Benzimidazole Analogs

Given the limited specific data on this compound, it is instructive to consider the established mechanisms of action of other benzimidazole derivatives. These provide a valuable roadmap for investigating additional or alternative pathways for the target compound.

Topoisomerase I Inhibition

Several novel 1H-benzo[d]imidazole derivatives have been identified as potential human topoisomerase I (Topo I) inhibitors.[2] Topo I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and cell death. These benzimidazole compounds are thought to exert their effect by binding to the Topo I-DNA complex.[2]

DNA Minor Groove Binding

Bisbenzimidazoles are a well-known class of compounds that bind to the minor groove of DNA, particularly at AT-rich sequences.[2] This non-covalent interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Certain benzimidazole derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

Protocol:

  • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), test compound dissolved in DMSO.

  • Procedure:

    • On ice, add 5 μL of various concentrations of the test compound or vehicle (DMSO) to a 96-well plate.

    • Add 95 μL of tubulin solution (final concentration 2 mg/mL) in polymerization buffer to each well.

    • Incubate the plate at 37°C in a temperature-controlled microplate reader.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value.

DNA Relaxation Assay (Topoisomerase I Inhibition)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I, reaction buffer, and various concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA indicate inhibition of Topoisomerase I.

Visualizing the Pathways and Workflows

Signaling Pathways

G cluster_tubulin Tubulin Polymerization Inhibition cluster_apoptosis Downstream Effects Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubule_Disruption Microtubule Disruption Microtubules->Microtubule_Disruption Disrupted by Inhibition Compound 5-Iodo-2-methyl- 1H-benzo[d]imidazole ColchicineSite Colchicine Binding Site (on β-Tubulin) Compound->ColchicineSite Binds to ColchicineSite->Tubulin Inhibits Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Postulated mechanism of action via β-tubulin polymerization inhibition.

Experimental Workflow

G cluster_invitro Biochemical Level cluster_cellbased Cellular Level start Start: Compound Synthesis and Characterization in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based tubulin_assay Tubulin Polymerization Assay in_vitro->tubulin_assay topo_assay Topoisomerase I Assay in_vitro->topo_assay mtt_assay MTT Cell Viability Assay cell_based->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_based->apoptosis_assay data_analysis Data Analysis and IC50 Determination conclusion Mechanism of Action Hypothesis data_analysis->conclusion tubulin_assay->data_analysis topo_assay->data_analysis mtt_assay->data_analysis cell_cycle->data_analysis apoptosis_assay->data_analysis

Caption: A typical experimental workflow for mechanism of action studies.

Conclusion and Future Directions

This compound is a promising compound within the pharmacologically rich class of benzimidazoles. While its primary mechanism of action is postulated to be the inhibition of β-tubulin polymerization, the diverse activities of its structural analogs suggest that other mechanisms may also be at play. Further research is warranted to fully elucidate its molecular targets and signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for these investigations. Future studies should focus on confirming the interaction with β-tubulin, exploring potential off-target effects, and evaluating its efficacy in preclinical models of disease. A deeper understanding of its mechanism of action will be crucial for the successful clinical translation of this and related benzimidazole derivatives.

References

Theoretical and Computational Insights into 5-Iodo-2-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-methyl-1H-benzo[d]imidazole is a halogenated derivative of the benzimidazole scaffold, a core structure in numerous pharmacologically active compounds. Understanding its molecular properties through theoretical and computational methods is crucial for rational drug design and development. This technical guide provides an in-depth overview of the computational approaches used to study benzimidazole derivatives and presents the available experimental data for this compound. The document covers quantum chemical calculations, molecular docking simulations, and spectroscopic analysis, offering a comprehensive resource for researchers in medicinal chemistry and computational biology.

Introduction to Benzimidazole Derivatives

Benzimidazole and its derivatives are a class of heterocyclic aromatic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Halogenation, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Computational studies, such as Density Functional Theory (DFT) and molecular docking, are instrumental in understanding these structure-activity relationships at a molecular level.[1]

Theoretical and Computational Methodologies

While specific computational studies on this compound are not extensively documented in the public domain, the methodologies applied to similar benzimidazole derivatives provide a robust framework for its theoretical investigation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the molecular properties of benzimidazole derivatives.[4][5] These methods provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Key Computational Parameters:

  • Geometry Optimization: The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using a DFT functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p).[6][7]

  • Vibrational Frequency Analysis: Following geometry optimization, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).[7]

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

    • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For iodo-substituted compounds, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), can form on the iodine atom, influencing intermolecular interactions.[7]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[7][8]

A generalized workflow for the computational analysis of a benzimidazole derivative is depicted below.

G A Molecule Building (e.g., GaussView) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Property Analysis C->D E FMO Analysis (HOMO-LUMO Gap) D->E F MEP Mapping D->F G NBO Analysis D->G

Caption: Generalized workflow for DFT-based computational analysis.
Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This method is widely used in drug discovery to understand how a ligand, such as a benzimidazole derivative, might interact with a biological target, typically a protein or enzyme.[1] The insights gained from docking studies can guide the design of more potent and selective inhibitors.

The general steps involved in a molecular docking study are outlined in the following diagram.

G A Prepare Ligand Structure (Energy Minimization) D Perform Docking Simulation A->D B Prepare Target Protein Structure (e.g., from PDB) C Define Binding Site B->C C->D E Analyze Docking Poses (Scoring Functions) D->E F Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) E->F

Caption: Standard workflow for a molecular docking study.

Experimental Data for this compound

Synthesis

A documented synthesis of this compound involves a three-step process starting from o-nitroaniline.[10] The process includes halogenation, reduction, and subsequent ring closure. The overall yield can reach up to 75.1% under optimized conditions.[10]

Experimental Protocol: Synthesis of this compound [10]

  • Halogenation of o-nitroaniline: This step introduces the iodine atom onto the aromatic ring. The reaction conditions, including the amounts of iodine (I₂) and hydrogen peroxide (H₂O₂), are optimized to maximize the yield.

  • Reduction of the nitro group: The nitro group of the halogenated intermediate is reduced to an amino group. This is typically achieved using a reducing agent like Raney Nickel under specific pressure conditions.

  • Ring closure: The final step involves the cyclization of the diamine intermediate to form the benzimidazole ring. The reaction is influenced by the amount of acetic acid (AcOH), reaction time, and temperature.

The synthetic pathway is illustrated in the diagram below.

G A o-Nitroaniline B Halogenation (I₂, H₂O₂) A->B C Iodo-nitroaniline intermediate B->C D Reduction (Raney Ni) C->D E Iodo-phenylenediamine intermediate D->E F Ring Closure (AcOH) E->F G This compound F->G

Caption: Synthetic pathway for this compound.
Spectroscopic Data

Spectroscopic techniques are essential for the characterization and structural elucidation of synthesized compounds.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound has been reported.[11][12] The chemical shifts provide information about the electronic environment of the protons in the molecule.

Table 1: ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Solvent
Aromatic-H7.0 - 7.8 (multiplet)DMSO-d₆
Methyl-H~2.5 (singlet)DMSO-d₆
N-H~12.3 (broad singlet)DMSO-d₆

Note: The exact chemical shifts can vary slightly depending on the specific experimental conditions. The data presented is a general representation based on available spectra.[11][12]

Table 2: Molecular Properties of this compound

Property Value Reference
Molecular FormulaC₈H₇IN₂[12]
Molecular Weight258.06 g/mol [12]
Exact Mass257.965393 g/mol [12]

Conclusion

This technical guide has outlined the key theoretical and computational methodologies applicable to the study of this compound and has summarized the available experimental data. While specific computational research on this molecule is an area for future exploration, the established protocols for benzimidazole derivatives provide a clear roadmap for such investigations. The synthesis and spectroscopic data presented herein serve as a valuable reference for researchers working on the development of novel benzimidazole-based therapeutic agents. The integration of computational and experimental approaches will undoubtedly accelerate the discovery and optimization of new drug candidates within this important class of compounds.

References

Biological activity screening of novel 5-Iodo-2-methyl-1H-benzo[D]imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity Screening of Novel 5-Iodo-2-methyl-1H-benzo[d]imidazole Derivatives

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[1][2][3] The unique structure of this compound, characterized by an iodine substitution, enhances its potential as a precursor for novel therapeutic agents by modifying its electronic and lipophilic properties.[4] This guide provides a comprehensive overview of the synthesis, biological screening methodologies, and mechanisms of action associated with this promising class of compounds, intended for researchers and professionals in drug development.

Synthesis of this compound Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[5] A common method for synthesizing the core 5-iodo-2-methyl-benzimidazole structure involves a three-step process starting from o-nitroaniline. This process includes halogenation, reduction of the nitro group, and subsequent ring closure to form the imidazole ring.[6] The overall yield for this process can be optimized to reach approximately 75.1%.[6] Further derivatization can be achieved through various substitution reactions to generate a library of novel compounds for screening.

cluster_synthesis General Synthesis Workflow start o-Phenylenediamine Precursor condensation Condensation Reaction start->condensation Reacts with reagent Carboxylic Acid or Aldehyde reagent->condensation cyclization Cyclization condensation->cyclization Intermediate core Benzimidazole Core (e.g., this compound) cyclization->core derivatization Further Derivatization (e.g., N-alkylation, etc.) core->derivatization final Novel Derivatives Library derivatization->final

General synthesis workflow for benzimidazole derivatives.

Anticancer Activity Screening

Derivatives of the benzimidazole scaffold are widely investigated for their potential as anticancer agents.[7] Some compounds have shown potent activity against various human cancer cell lines, with mechanisms often involving the inhibition of key cellular processes like microtubule polymerization and cell cycle progression.[4][7]

Experimental Protocols

A standard method for assessing the anticancer potential of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Cell Viability Assay Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

cluster_workflow In Vitro Anticancer Screening Workflow start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Benzimidazole Derivatives (Varying Concentrations) seed->treat incubate Incubate (48-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT Assay) incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 / GI50 Values read->analyze

General workflow for in vitro anticancer activity screening.
Quantitative Data

The anticancer activity of benzimidazole derivatives has been evaluated against numerous cancer cell lines. The data below, summarized from various studies, showcases the potential of this class of compounds.

Compound ClassCell LineActivity MetricValueReference
2-aryl-1H-benzo[d]imidazoleHepG2 (Liver)IC500.39 µg/mL[7]
2-aryl-1H-benzo[d]imidazoleHuh7 (Liver)IC500.32 µg/mL[7]
1H-benzo[d]imidazole (12b)VariousGI500.16 - 3.6 µM[10]
1H-benzo[d]imidazole (11a)VariousGI500.16 - 3.6 µM[10]
Amido-substituted benzimidazole (25)Z-138 (Lymphoma)IC502.1 µM[11]
Amino-substituted benzimidazole (6)VariousIC500.3 - 1.8 µM[11]
Mechanism of Action: Apoptosis Induction

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[7] This can occur through intrinsic and extrinsic pathways, often involving the activation of caspases and the release of cytochrome C.[7] Some derivatives have also been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.[7][10] A potential mechanism for this compound involves the inhibition of β-tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell death.[4]

cluster_pathway Apoptosis Signaling Pathway drug Benzimidazole Derivative tubulin β-Tubulin Inhibition drug->tubulin ros ROS Production drug->ros apoptosis Apoptosis tubulin->apoptosis Cell Cycle Arrest cyto_c Cytochrome C Release ros->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Simplified apoptosis pathway induced by benzimidazoles.

Antimicrobial Activity Screening

Benzimidazole derivatives are a well-established class of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[1][3] The inclusion of a halogen, such as iodine, can modulate the antimicrobial potency of the molecule.

Experimental Protocols

The antimicrobial efficacy of novel compounds is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Assay Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Dilution: The synthesized compounds are serially diluted in the broth across a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3] This can be assessed visually or by measuring turbidity with a plate reader.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquots are taken from wells showing no growth and plated on agar. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3]

Quantitative Data

The following table summarizes the antimicrobial activity of various benzimidazole derivatives against selected microbial strains, demonstrating their potential as anti-infective agents.

Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
Benzimidazole derivative (4a)B. subtilisMIC12.5[1]
Benzimidazole derivative (4a)P. aeruginosaMIC25[1]
Benzimidazole derivative (4a)C. albicansMIC6.25[1]
Benzimidazole derivative (4b)C. albicansMIC12.5[1]
Benzimidazole derivative (3m)VariousMICAs low as 1[9]
Benzimidazole derivative (3p)VariousMICAs low as 1[9]

Conclusion

Novel this compound derivatives represent a highly promising scaffold in the field of drug discovery. The synthetic versatility of the benzimidazole core allows for the creation of diverse chemical libraries amenable to high-throughput screening. As evidenced by data from related compounds, these derivatives hold significant potential as both anticancer and antimicrobial agents. The established protocols for biological screening, from initial cell viability and MIC assays to more in-depth mechanistic studies, provide a clear pathway for evaluating their therapeutic efficacy. Further research focusing on the structure-activity relationships (SAR) of iodo-substituted benzimidazoles is warranted to optimize their potency and selectivity for future clinical applications.

References

Unveiling the Pharmacophore of 5-Iodo-2-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacophore of 5-Iodo-2-methyl-1H-benzo[d]imidazole, a heterocyclic compound with significant potential in medicinal chemistry. This document outlines its synthesis, biological activities, and the molecular interactions that underpin its therapeutic promise.

Core Concepts: The Benzimidazole Scaffold

The benzimidazole core is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. The inclusion of an iodine atom at the 5-position and a methyl group at the 2-position of the benzo[d]imidazole ring system imparts unique physicochemical properties that influence its biological activity. The iodine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for target macromolecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a three-step process commencing with the iodination of o-nitroaniline. This is followed by the reduction of the nitro group to an amine, and subsequent cyclization to form the final benzimidazole ring.[1]

Experimental Protocol: A Representative Synthesis

Step 1: Iodination of o-Nitroaniline

  • Objective: To introduce an iodine atom onto the phenyl ring of o-nitroaniline.

  • Procedure: o-Nitroaniline is dissolved in a suitable polar solvent, and sulfuric acid is added. Elemental iodine is then introduced, followed by an oxidizing agent such as hydrogen peroxide, to facilitate the electrophilic aromatic substitution. The reaction is typically carried out at a controlled temperature between 0-60°C.[1] The product, 4-iodo-2-nitroaniline, is then isolated through filtration and drying.

Step 2: Reduction of 4-Iodo-2-nitroaniline

  • Objective: To reduce the nitro group to an amino group, yielding 4-iodo-1,2-phenylenediamine.

  • Procedure: The 4-iodo-2-nitroaniline is dissolved in a polar solvent like methanol. A catalyst, commonly Raney nickel, is added to the solution. The reduction is carried out under a hydrogen atmosphere at a pressure of approximately 0.15 MPa and a temperature of around 60°C for several hours.[1] After the reaction is complete, the catalyst is filtered off.

Step 3: Cyclization to form this compound

  • Objective: To form the imidazole ring by reacting the diamine with a source of the 2-methyl group.

  • Procedure: To the solution of 4-iodo-1,2-phenylenediamine, a small amount of glacial acetic acid is added as a catalyst, followed by the addition of a cyclizing agent such as triethyl orthoacetate. The reaction is conducted at a temperature between 0-60°C.[1] The final product, this compound, is then purified through precipitation, decolorization, and crystallization.

Diagram of the Synthetic Workflow:

Synthesis_Workflow o_nitroaniline o-Nitroaniline iodination Iodination (I2, H2SO4, H2O2) o_nitroaniline->iodination iodo_nitroaniline 4-Iodo-2-nitroaniline iodination->iodo_nitroaniline reduction Reduction (Raney Ni, H2) iodo_nitroaniline->reduction iodo_phenylenediamine 4-Iodo-1,2-phenylenediamine reduction->iodo_phenylenediamine cyclization Cyclization (Acetic Acid, Triethyl Orthoacetate) iodo_phenylenediamine->cyclization final_product This compound cyclization->final_product

Caption: Synthetic pathway for this compound.

Pharmacological Profile: DNA Minor Groove Binding and Biological Consequences

Benzimidazole derivatives are well-documented for their interaction with DNA, primarily through binding to the minor groove. This interaction is a key component of their pharmacophore and is believed to be the basis for their observed anticancer and antimicrobial activities.

DNA Interaction

The planar benzimidazole ring system allows for insertion into the minor groove of the DNA double helix, particularly at AT-rich sequences. This binding is stabilized by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions. The presence of the iodine atom in this compound can further enhance this binding through favorable halogen bonding interactions with electronegative atoms in the DNA groove.

Downstream Signaling Pathways

The binding of benzimidazole derivatives to the DNA minor groove can disrupt the binding of essential DNA-binding proteins, such as transcription factors and enzymes involved in DNA replication and repair. This interference with fundamental cellular processes can trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

One of the key consequences of DNA binding by benzimidazole derivatives is the inhibition of topoisomerase enzymes. These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and the activation of DNA damage response pathways. This, in turn, can initiate the intrinsic pathway of apoptosis, characterized by the activation of caspase-9 and caspase-3.

Diagram of the Proposed Signaling Pathway:

Signaling_Pathway compound This compound dna DNA Minor Groove compound->dna Binds to protein_binding Disruption of Protein-DNA Binding dna->protein_binding Leads to topoisomerase Topoisomerase Inhibition dna->topoisomerase Affects dna_damage DNA Damage protein_binding->dna_damage topoisomerase->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis caspase9 Caspase-9 Activation apoptosis->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3

Caption: Proposed mechanism of action and signaling pathway.

Quantitative Biological Data

While extensive quantitative data for this compound is not widely published, the biological activities of closely related benzimidazole derivatives provide valuable insights into its potential potency. The following tables summarize representative data for analogous compounds.

Table 1: Anticancer Activity of Representative Benzimidazole Derivatives

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
1H-Benzo[d]imidazole DerivativesPanel of 60 Human Cancer Cell Lines0.16 - 3.6 (GI50)[2]
Imidazole DerivativesMCF-7, HepG2, HCT-116Moderate to Good Activity[3][4]
Imidazole DerivativesVarious Cancer Cell LinesLow micromolar to nanomolar[5][6]

Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
1H-Benzo[d]imidazole DerivativesS. aureus, E. coli, C. albicansVaries[7][8]
Imidazole/Pyrrole HybridsS. aureus, E. coli20 - 70 (µM)[9]

Note: The provided data is for analogous compounds and not for this compound itself. Further experimental validation is required to determine the specific activity of the title compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the key biological activities of this compound.

DNA Binding Studies
  • UV-Visible Spectroscopy: The interaction of the compound with DNA can be monitored by observing changes in the UV-Vis absorption spectrum of the compound upon titration with DNA. Intercalation or groove binding typically results in hypochromism and a bathochromic shift (redshift) in the absorption maximum.

  • Fluorescence Spectroscopy: If the compound is fluorescent, its binding to DNA can be studied by monitoring changes in its fluorescence intensity, quantum yield, and emission wavelength. Quenching or enhancement of fluorescence upon DNA addition can provide information about the binding mode and affinity.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding. An induced CD signal in the region of the ligand's absorption is indicative of binding to the chiral DNA molecule.

Anticancer Activity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Principle: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is then inoculated with a standardized suspension of the test microorganism.

    • The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of the Experimental Workflow for Biological Evaluation:

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_dna DNA Interaction Studies cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity synthesis Synthesis of this compound uv_vis UV-Vis Spectroscopy synthesis->uv_vis fluorescence Fluorescence Spectroscopy synthesis->fluorescence cd Circular Dichroism synthesis->cd cell_culture Cancer Cell Culture synthesis->cell_culture microbe_culture Microbial Culture synthesis->microbe_culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 mic_assay Broth Microdilution microbe_culture->mic_assay mic MIC Determination mic_assay->mic

Caption: Workflow for the biological evaluation of the compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its pharmacophore is centered on its ability to bind to the minor groove of DNA, leading to the disruption of critical cellular processes and the induction of apoptosis. While further research is needed to elucidate the specific quantitative biological activities and detailed signaling pathways of this particular compound, the wealth of data on related benzimidazole derivatives strongly supports its potential as an anticancer and antimicrobial agent. Future research should focus on obtaining detailed experimental data for this compound, including its efficacy in various cancer cell lines and against a broad spectrum of microbial pathogens. Further structural modifications could also be explored to optimize its potency, selectivity, and pharmacokinetic properties, paving the way for its potential clinical application.

References

The Versatile Precursor: A Technical Guide to 5-Iodo-2-methyl-1H-benzo[d]imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Among its many derivatives, 5-Iodo-2-methyl-1H-benzo[d]imidazole stands out as a highly versatile precursor for the synthesis of a diverse array of bioactive molecules. Its strategic iodination at the 5-position provides a reactive handle for various cross-coupling reactions, enabling extensive structural modifications to explore structure-activity relationships (SAR). This technical guide provides an in-depth overview of the synthesis, chemical properties, and extensive applications of this compound in drug discovery, with a focus on its role in developing anticancer, antimicrobial, and kinase-inhibiting agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its use in medicinal chemistry research.

Introduction: The Significance of the Benzimidazole Core

The benzimidazole ring system, an isostere of endogenous purines, allows for critical interactions with a multitude of biological targets, including enzymes and receptors.[3][4] This inherent bioactivity has led to the development of several FDA-approved drugs containing this scaffold, such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole.[5] The introduction of a methyl group at the 2-position and an iodine atom at the 5-position of the benzimidazole core in this compound enhances its utility as a synthetic intermediate. The methyl group can influence the molecule's electronic properties and binding affinity, while the iodine atom is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[6][7]

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through a reliable three-step process commencing from o-nitroaniline.[7][8][9] The overall synthetic yield can reach up to 75.1% under optimized conditions.[9]

G A o-Nitroaniline B 4-Iodo-2-nitroaniline A->B Iodination (I₂, H₂SO₄, H₂O₂) C 4-Iodo-1,2-phenylenediamine B->C Reduction (Raney Ni, H₂) D This compound C->D Cyclization (Acetic Acid, Triethyl Orthoacetate)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol details the synthesis of this compound:

Step 1: Iodination of o-Nitroaniline to yield 4-Iodo-2-nitroaniline [8]

  • In a suitable reaction vessel, dissolve o-nitroaniline in a polar solvent mixture, such as methanol and water (with a weight ratio between 1.5 and 6.0).

  • Add sulfuric acid to the mixture. The molar ratio of sulfuric acid to o-nitroaniline should be between 0.1 and 3.0.

  • Introduce iodine as the iodinating agent, with a molar ratio to o-nitroaniline of 0.5 to 0.6.

  • Add hydrogen peroxide as an oxidant (molar ratio of 0.2 to 5.0 relative to o-nitroaniline) at a controlled temperature between 0-60 °C.

  • Allow the iodination reaction to proceed to completion.

  • Isolate the product, 4-iodo-2-nitroaniline, by filtration and dry at 0-60 °C.

Step 2: Reduction of 4-Iodo-2-nitroaniline to 4-Iodo-1,2-phenylenediamine [8]

  • In a pressure reactor, suspend the 4-iodo-2-nitroaniline in a solvent such as methanol or ethanol (weight ratio of 5.0 to 10.0).

  • Add Raney nickel as the catalyst.

  • Carry out the hydrogenation reduction reaction at a temperature of 0-60 °C under a hydrogen pressure of 0.01 to 0.3 MPa.

  • Upon completion, filter the reaction mixture to remove the catalyst, yielding a solution of 4-iodo-1,2-phenylenediamine.

Step 3: Cyclization to form this compound [8]

  • To the solution of 4-iodo-1,2-phenylenediamine, add a small amount of glacial acetic acid (0.5% to 5.0% molar ratio relative to the starting 4-iodo-2-nitroaniline).

  • Add triethyl orthoacetate or trimethyl orthoacetate as the cyclization reagent (1.0 to 3.0 molar ratio) at a temperature of 0-60 °C.

  • The cyclization reaction will proceed to form the desired product.

  • The final product, this compound, is obtained through precipitation, decolorization, crystallization, washing, and drying.

Synthetic Applications in Medicinal Chemistry

The iodine atom at the 5-position of this compound serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the benzimidazole core to optimize biological activity.

G Precursor This compound Coupling Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Precursor->Coupling Derivatives Biologically Active Benzimidazole Derivatives Coupling->Derivatives Screening Biological Screening (e.g., Kinase Assays, MIC) Derivatives->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for developing bioactive molecules.

Suzuki-Miyaura Coupling: A Gateway to Diverse Derivatives

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, widely used for the formation of C-C bonds.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions

ParameterConditionReference
Starting Material 2-bromo-6-methyl-1H-benzo[d]imidazole (1.0 mmol)[10]
Coupling Partner Arylboronic acid (2.0 mmol)[10]
Catalyst Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)[10]
Ligand SPhos (4-10 mol%)[10]
Base Potassium phosphate (K₃PO₄) (2.0 mmol)[10]
Solvent 1,4-Dioxane/Water (4:1)[10]
Temperature 100 °C[10]
Reaction Time 12-16 hours[2]
Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a halo-benzimidazole with an arylboronic acid.[2][10]

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the halo-benzimidazole (e.g., 2-bromo-6-methyl-1H-benzo[d]imidazole, 1.0 mmol), the desired arylboronic acid (2.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.

  • Add the solvent system, for example, a mixture of dioxane (4 mL) and water (1 mL), to the flask.

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Biological Targets and Therapeutic Potential

Derivatives of this compound have shown promise against a variety of biological targets, leading to a broad spectrum of therapeutic applications.

Anticancer Activity

4.1.1. Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers. Benzimidazole derivatives have been extensively investigated as kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression and hyperactivity of EGFR are common in several cancers, driving proliferation and metastasis.[5] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) are a key component of targeted cancer therapy.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Adaptor Grb2/Shc EGFR->Adaptor PI3K PI3K EGFR->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Benzimidazole-based EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are effective in cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[2]

4.1.2. Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Benzimidazole derivatives can inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[6]

Table 2: Anticancer Activity of Benzimidazole Derivatives

Derivative ClassTargetIC₅₀Cell LineReference
5-methyl-1H-benzo[d]imidazoleP2X3 Receptor145 nM-[11]
1H-benzo[d]imidazoleTopoisomerase I16 µM-[12]
Benzimidazole-imidazolidinoneEGFR-Lung cancer[5]
2-substituted benzimidazole-0.16 - 3.6 µM60 human cancer cell lines[12]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzimidazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.

Table 3: Antimicrobial Activity of Benzimidazole Derivatives

Derivative TypeOrganismMIC (µg/mL)Reference
2-substituted benzimidazoleS. aureus (MRSA)16[6]
2-substituted benzimidazoleS. aureus (MRSA)8[6]
2-substituted benzimidazoleE. coli2[6]
Detailed Experimental Protocols for Biological Assays

4.3.1. In Vitro Kinase Inhibition Assay (Luminescence-based) [5]

  • Prepare serial dilutions of the benzimidazole test compounds.

  • In a 96-well plate, add the kinase, a suitable substrate, and ATP.

  • Add the test compounds to the wells and incubate at the optimal temperature for the kinase reaction.

  • After incubation, add a reagent that detects the amount of remaining ATP by converting it into a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate reader. Higher luminescence indicates greater kinase inhibition.

  • Calculate the IC₅₀ value from the dose-response curve.

4.3.2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [6]

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzimidazole compounds in a suitable broth medium.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

4.3.3. In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based) [13]

  • Prepare a reaction mix containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

  • Add serial dilutions of the test compounds to a 96-well plate.

  • Initiate polymerization by adding the tubulin reaction mix to the wells and incubating at 37°C.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Compounds that inhibit tubulin polymerization will show a reduced rate and extent of fluorescence increase compared to the vehicle control.

Conclusion and Future Directions

This compound is a valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and the reactivity of the iodine atom allow for the creation of large and diverse libraries of benzimidazole derivatives. These derivatives have shown significant potential in targeting a wide range of biological molecules implicated in diseases such as cancer and microbial infections. Future research should continue to explore the vast chemical space accessible from this precursor, focusing on the development of compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in their drug discovery and development endeavors.

References

Methodological & Application

Application Note and Protocol: Synthesis of 5-Iodo-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Iodo-2-methyl-1H-benzo[d]imidazole, a valuable building block in pharmaceutical and materials science research.[1] The protocol is based on a three-step synthetic route starting from o-nitroaniline, involving iodination, reduction, and cyclization.

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core with an iodine atom at the 5-position and a methyl group at the 2-position.[1] This substitution pattern imparts unique chemical properties that make it a compound of interest for the development of biologically active molecules.[1] Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, and this particular halogenated analog serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1]

Reaction Scheme

The overall synthetic pathway is depicted below:

Experimental Protocol

This protocol is adapted from established synthetic methods.[2][3]

Step 1: Synthesis of 4-Iodo-2-nitroaniline (Iodination)
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Reactant Charging: To the flask, add o-nitroaniline. Dissolve it in a suitable polar solvent such as a mixture of methanol and water.[2]

  • Acidification: Slowly add sulfuric acid to the mixture while stirring.

  • Iodination: Introduce elemental iodine as the iodine source.[2] Subsequently, add hydrogen peroxide as an oxidizing agent dropwise through the addition funnel.[2] Maintain the reaction temperature between 0-60 °C during the addition.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to collect the solid product.

  • Purification: Wash the crude product with water and dry to obtain 4-iodo-2-nitroaniline.[2]

Step 2: Synthesis of 4-Iodo-1,2-phenylenediamine (Reduction)
  • Reaction Setup: In a hydrogenation apparatus or a suitable high-pressure reactor, place the 4-iodo-2-nitroaniline obtained from the previous step.

  • Catalyst and Solvent: Add a polar solvent, such as methanol or ethanol, and Raney nickel as the catalyst.[2]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 0.15 MPa and maintain the reaction temperature at 60 °C for approximately 8 hours.[2]

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC.

  • Work-up: After the reaction is complete, cool the mixture to 10 °C and carefully filter off the Raney nickel catalyst.[2] The resulting filtrate contains the desired 4-iodo-1,2-phenylenediamine in the solvent.

Step 3: Synthesis of this compound (Cyclization)
  • Reaction Setup: To the filtrate containing 4-iodo-1,2-phenylenediamine, add a catalytic amount of glacial acetic acid.[2]

  • Cyclization Reagent: Slowly add trimethyl orthoacetate or triethyl orthoacetate as the cyclization reagent.[2]

  • Reaction Conditions: Maintain the reaction temperature between 0-60 °C.[2]

  • Precipitation and Purification: After the cyclization is complete, the product will precipitate. The crude product can be further purified by decolorization and crystallization to yield pure this compound.[2]

Data Summary

The following table summarizes the quantitative data associated with the synthesis.

ParameterValueReference
Step 1: Iodination
o-Nitroaniline:Iodine:H₂O₂ (molar ratio)1 : 0.5-0.6 : 0.2-5.0[2]
Solvent (Methanol/Water weight ratio)1.5 - 6.0[2]
Reaction Temperature0 - 60 °C[2]
Step 2: Reduction
Hydrogen Pressure0.01 - 0.3 MPa[2]
Reaction Temperature0 - 60 °C[2]
Solvent (Methanol or Ethanol) to Substrate (w/w)5.0 - 10.0[2]
Step 3: Cyclization
Glacial Acetic Acid (mol% relative to 4-iodo-2-nitroaniline)0.5% - 5.0%[2]
Trimethyl/Triethyl Orthoacetate (mol ratio to 4-iodo-2-nitroaniline)1.0 - 3.0[2]
Reaction Temperature0 - 60 °C[2]
Overall Yield 75.1% (Optimized)[3]

Characterization Data

The intermediate, 4-iodo-2-nitroaniline, can be characterized by ¹H-NMR.

  • ¹H-NMR (CDCl₃, 500MHz): δ 5.4 (s, br, 2H), 6.6 (d, J=8.5Hz, 1H), 7.6 (dd, J=8.5Hz, 2.0Hz, 1H), 8.4 (d, J=2.0Hz, 1H).[2]

Visualizations

Experimental Workflow

Synthesis_Workflow Start o-Nitroaniline Iodination Iodination Start->Iodination I₂, H₂O₂, H₂SO₄ Intermediate1 4-Iodo-2-nitroaniline Iodination->Intermediate1 Reduction Reduction Intermediate1->Reduction Raney Ni, H₂ Intermediate2 4-Iodo-1,2-phenylenediamine Reduction->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization Acetic Acid, Trimethyl Orthoacetate Product 5-Iodo-2-methyl-1H- benzo[d]imidazole Cyclization->Product Purification Purification Product->Purification Crystallization FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: The Benzimidazole Scaffold in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the application of 5-Iodo-2-methyl-1H-benzo[D]imidazole in cancer cell line studies. The following application notes and protocols are based on the broader class of benzimidazole derivatives, which have demonstrated significant potential as anticancer agents. The methodologies and data presented are drawn from studies on various substituted benzimidazoles and are intended to serve as a general guide for researchers interested in this class of compounds.

Introduction

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer properties. Derivatives of benzimidazole have been shown to exert their cytotoxic effects through various mechanisms, such as inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of kinase signaling pathways. This document provides an overview of the application of benzimidazole derivatives in cancer cell line studies, including representative data, experimental protocols, and visualizations of key concepts.

Data Presentation: Cytotoxic Activity of Benzimidazole Derivatives

The following tables summarize the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values of various benzimidazole derivatives against a panel of human cancer cell lines. This data is compiled from different studies to illustrate the potential of the benzimidazole scaffold.

Table 1: GI50 Values of Selected Benzimidazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineGI50 (µM)Reference
11a Leukemia (RPMI-8226)0.16
Melanoma (UACC-62)0.18
12a Leukemia (K-562)0.23
Colon Cancer (HCT-116)0.26
12b Ovarian Cancer (OVCAR-3)0.25
Breast Cancer (MCF7)0.31

Table 2: IC50 Values of Various Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Thiazole-benzimidazole derivative 44 Breast (MCF-7)6.30
Thiazole-benzimidazole derivative 45 Breast (MCF-7)5.96
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide 6c Liver (HepG2)10.25
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide 6h Breast (MCF-7)8.46
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide 6i Prostate (PC3)7.82
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide 6j Colon (HCT-116)9.87

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the anticancer activity of benzimidazole derivatives in cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Benzimidazole test compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzimidazole test compound in DMSO.

    • Prepare serial dilutions of the test compound in complete growth medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a benzimidazole derivative on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line

  • Complete growth medium

  • Benzimidazole test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium iodide (PI) solution (1 mg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentration of the benzimidazole compound for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 1500 rpm for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate common mechanisms of action for benzimidazole derivatives and a typical experimental workflow.

cluster_0 Common Anticancer Mechanisms of Benzimidazole Derivatives Benzimidazole Benzimidazole Derivatives DNA DNA Benzimidazole->DNA Binds to Topo Topoisomerase Benzimidazole->Topo Inhibits Tubulin Tubulin Benzimidazole->Tubulin Inhibits Kinase Kinases (e.g., EGFR, HER2, CDK2) Benzimidazole->Kinase Inhibits Intercalation DNA Intercalation/ Minor Groove Binding DNA->Intercalation Inhibition_Topo Enzyme Inhibition Topo->Inhibition_Topo Disruption Disruption of Microtubule Polymerization Tubulin->Disruption Inhibition_Kinase Kinase Inhibition Kinase->Inhibition_Kinase Apoptosis Apoptosis Intercalation->Apoptosis Inhibition_Topo->Apoptosis CellCycleArrest Cell Cycle Arrest Disruption->CellCycleArrest Inhibition_Kinase->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Common anticancer mechanisms of benzimidazole derivatives.

cluster_1 Experimental Workflow for Anticancer Evaluation Start Start: Cancer Cell Line Culture Treatment Treat cells with Benzimidazole Derivative (various concentrations) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Assays Incubation->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Assay->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Assay->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot for specific proteins) Assay->Mechanism End Data Analysis and Conclusion Viability->End CellCycle->End Apoptosis->End Mechanism->End

Caption: General experimental workflow for evaluating anticancer compounds.

Application Notes and Protocols for 5-Iodo-2-methyl-1H-benzo[D]imidazole as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methyl-1H-benzo[D]imidazole is a potent small molecule inhibitor of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is a key target for anticancer drug development. By disrupting microtubule formation, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for the synthesis, in vitro characterization, and cellular analysis of this compound.

Mechanism of Action

This compound exerts its biological activity by directly interacting with β-tubulin at the colchicine binding site.[1] This interaction can involve the covalent modification of the cysteine residue at position 239 (Cys239) in certain β-tubulin isoforms.[1] The binding of the compound to this site prevents the incorporation of tubulin dimers into growing microtubules, leading to the destabilization and disruption of the microtubule network.[1] This interference with microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle, which subsequently triggers the intrinsic apoptotic pathway.[1][2]

Mechanism of Action of this compound Compound This compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Network Disruption Polymerization->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound.

Data Presentation

In Vitro Activity

The inhibitory activity of this compound against tubulin polymerization and its cytotoxic effects on various cancer cell lines are summarized below.

ParameterValueReference
β-Tubulin Isoform Inhibition (IC₅₀) 0.25 - 16 µM[1]
Microtubule Growth Rate Reduction From 0.83 µm/min to 0.31 µm/min (at 10 µM)[1]
In Vitro Microtubule Assembly Reduction ~80% (at 10:1 tubulin-to-compound ratio)[1]
Representative Cytotoxicity Data for Benzimidazole Tubulin Inhibitors

While specific IC₅₀ values for this compound against a broad panel of cancer cell lines are not extensively published, the following table presents representative data for other potent benzimidazole-based tubulin polymerization inhibitors to provide a comparative context for its potential efficacy.

Cell LineCancer TypeRepresentative IC₅₀ (µM)Reference
A549Lung Carcinoma0.236 ± 0.096[3]
MCF-7Breast Cancer0.73 ± 0.0[4]
MDA-MB-231Breast Cancer20.4 ± 0.2[4]
HCT116Colon Cancer23.12 nM[5]
DU-145Prostate Cancer0.68[6]
HeLaCervical Cancer>80% G2/M arrest at 20-50 nM[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a three-step synthesis process starting from o-nitroaniline.[1][8]

Synthesis Workflow Start o-Nitroaniline Step1 Iodination (I₂, H₂SO₄, H₂O₂) Start->Step1 Intermediate1 4-Iodo-2-nitroaniline Step1->Intermediate1 Step2 Reduction (Raney Nickel, H₂) Intermediate1->Step2 Intermediate2 4-Iodo-1,2-phenylenediamine Step2->Intermediate2 Step3 Cyclization (Acetic Acid, Ortho-triacetate) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the synthesis of the target compound.

Step 1: Iodination of o-Nitroaniline to 4-Iodo-2-nitroaniline

  • In a suitable reaction vessel, dissolve o-nitroaniline in a polar solvent such as a mixture of methanol and water.

  • Add sulfuric acid to the solution.

  • Introduce elemental iodine as the iodine source.

  • Slowly add hydrogen peroxide as an oxidizing agent while maintaining the reaction temperature between 0-60°C.

  • After the reaction is complete, the product, 4-iodo-2-nitroaniline, can be isolated by filtration and drying.

Step 2: Reduction of 4-Iodo-2-nitroaniline to 4-Iodo-1,2-phenylenediamine

  • In a polar solvent, suspend the 4-iodo-2-nitroaniline.

  • Add Raney nickel as a catalyst.

  • Carry out hydrogenation at a controlled temperature (0-60°C) and pressure.

  • Upon completion, the catalyst is filtered off to yield a solution of 4-iodo-1,2-phenylenediamine.

Step 3: Cyclization to this compound

  • To the solution of 4-iodo-1,2-phenylenediamine, add a small amount of acetic acid as a catalyst.

  • Add ortho-triacetate as the cyclization reagent.

  • Maintain the reaction temperature between 0-60°C.

  • The final product, this compound, can be obtained through precipitation, decolorization, crystallization, and drying.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in optical density (turbidity) at 340 nm.[9][10]

Materials:

  • Purified tubulin protein (>99%)

  • General Tubulin Buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer on ice.

  • Prepare a 10X stock of the test compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • On ice, add 10 µL of the 10X compound dilutions or vehicle control (DMSO) to the appropriate wells of a pre-chilled 96-well plate.

  • Prepare the final tubulin reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the tubulin solution on ice.

  • Initiate the polymerization by adding 90 µL of the final tubulin reaction mixture to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

  • Determine the effect of this compound on the rate and extent of tubulin polymerization by comparing the polymerization curves to the vehicle control.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.[2]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.[1][9]

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with different concentrations of the compound or vehicle for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Data Analysis:

  • Acquire data for at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compound as described for the cell cycle analysis.

  • Harvest the cells, including any floating cells from the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Use a dual-parameter dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantify the percentage of cells in each quadrant.

Experimental Workflow Synthesis Synthesis InVitro In Vitro Assay (Tubulin Polymerization) Synthesis->InVitro CellCulture Cell Culture & Treatment Synthesis->CellCulture Data Data Analysis InVitro->Data Immuno Immunofluorescence CellCulture->Immuno CellCycle Cell Cycle Analysis CellCulture->CellCycle Apoptosis Apoptosis Assay CellCulture->Apoptosis Immuno->Data CellCycle->Data Apoptosis->Data

Caption: Logical relationship of the experimental protocols.

References

Application Notes and Protocols for DNA Binding Studies with 5-Iodo-2-methyl-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed to study the interaction of 5-Iodo-2-methyl-1H-benzo[d]imidazole derivatives with DNA. While specific data for the exact this compound derivative is not extensively available in the public domain, this document leverages data from structurally similar halogenated benzimidazole derivatives to provide a detailed guide. The protocols and data presented herein are intended to serve as a foundational resource for researchers investigating the DNA binding potential of this class of compounds.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The interaction with DNA is a key mechanism of action for many of these compounds, often leading to the inhibition of DNA replication and transcription, ultimately resulting in cellular apoptosis. The inclusion of a halogen atom, such as iodine, at the 5-position of the benzimidazole ring can significantly modulate the compound's electronic properties and its ability to interact with biological macromolecules like DNA. These interactions can occur through various modes, including intercalation between DNA base pairs, binding within the minor or major grooves, or through electrostatic interactions with the phosphate backbone.

Understanding the quantitative aspects of these interactions, such as binding affinity and stoichiometry, is crucial for the rational design and development of new therapeutic agents. This document outlines the key experimental techniques used to elucidate the DNA binding properties of these derivatives.

Quantitative Data on DNA Binding of Benzimidazole Derivatives

The following table summarizes the DNA binding constants (K_b) for a series of metal complexes of benzimidazole Schiff base ligands, which include halogen substitutions. This data provides a reference for the potential DNA binding affinity of this compound derivatives. The binding constant, K_b, is a measure of the equilibrium constant for the binding of a ligand to a macromolecule.

Compound/ComplexCompositionDNA Binding Constant (K_b) (M⁻¹)Reference
Complex 1 Cu(II) complex of (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol1.98 x 10⁵
Complex 2 Ni(II) complex of (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol3.27 x 10⁵
Complex 3 Pd(II) complex of (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol2.51 x 10⁴
Complex 4 Zn(II) complex of (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol1.58 x 10⁴
Complex 5 Cu(II) complex of (E)-1-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)naphthalen-2-ol6.40 x 10³
Complex 6 Ni(II) complex of (E)-1-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)naphthalen-2-ol1.00 x 10⁵
Complex 7 Pd(II) complex of (E)-1-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)naphthalen-2-ol3.16 x 10⁴
Complex 8 Zn(II) complex of (E)-1-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)naphthalen-2-ol2.00 x 10⁴

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices for studying DNA-ligand interactions.

UV-Visible Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of the benzimidazole derivative upon addition of DNA. These changes can indicate the formation of a complex and can be used to calculate the binding constant (K_b).

Materials:

  • This compound derivative stock solution (e.g., 1 mM in DMSO or appropriate solvent)

  • Calf Thymus DNA (CT-DNA) stock solution (e.g., 1 mg/mL in Tris-HCl buffer)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Protocol:

  • Prepare a working solution of the benzimidazole derivative in Tris-HCl buffer.

  • Determine the concentration of the CT-DNA stock solution by measuring the absorbance at 260 nm (molar extinction coefficient ε₂₆₀ = 6600 M⁻¹cm⁻¹).

  • Perform a titration by keeping the concentration of the benzimidazole derivative constant while varying the concentration of CT-DNA.

  • Record the UV-Visible absorption spectrum (e.g., from 200-500 nm) after each addition of CT-DNA.

  • Allow the solution to equilibrate for 5 minutes before each measurement.

  • The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimmer equation: [DNA]/(ε_a - ε_f) = [DNA]/(ε_b - ε_f) + 1/(K_b(ε_b - ε_f)) where [DNA] is the concentration of DNA, ε_a is the apparent extinction coefficient, ε_f is the extinction coefficient of the free compound, and ε_b is the extinction coefficient of the fully bound compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study DNA binding. Changes in fluorescence intensity, emission wavelength, and polarization upon binding can provide information about the binding mode and affinity.

Materials:

  • Fluorescent benzimidazole derivative stock solution

  • CT-DNA stock solution

  • Tris-HCl buffer

  • Fluorescence cuvettes

  • Fluorometer

Protocol:

  • Prepare a solution of the benzimidazole derivative in Tris-HCl buffer.

  • Record the fluorescence emission spectrum of the free compound by exciting at its absorption maximum.

  • Titrate the compound solution with increasing concentrations of CT-DNA.

  • Record the fluorescence emission spectrum after each addition of DNA, allowing for equilibration.

  • The binding constant (K_b) and the number of binding sites (n) can be determined using the Scatchard equation: log[(F₀ - F)/(F)] = log(K_b) + nlog[DNA] where F₀ and F are the fluorescence intensities in the absence and presence of DNA, respectively.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon binding of the benzimidazole derivative. Intercalation, for example, typically induces significant changes in the CD spectrum of DNA.

Materials:

  • Benzimidazole derivative stock solution

  • CT-DNA stock solution

  • Tris-HCl buffer

  • CD spectropolarimeter

  • Quartz CD cuvettes

Protocol:

  • Prepare a solution of CT-DNA in Tris-HCl buffer.

  • Record the CD spectrum of DNA alone in the range of 220-320 nm.

  • Add aliquots of the benzimidazole derivative stock solution to the DNA solution.

  • Record the CD spectrum after each addition, following an equilibration period.

  • Analyze the changes in the positive (around 275 nm) and negative (around 245 nm) bands of the B-form DNA spectrum.

Viscosity Measurements

Viscosity measurements provide strong evidence for the mode of DNA binding. Intercalating agents increase the length of the DNA helix, leading to a significant increase in the viscosity of the DNA solution.

Materials:

  • Benzimidazole derivative stock solution

  • CT-DNA stock solution

  • Tris-HCl buffer

  • Ubbelohde viscometer

  • Constant temperature water bath (e.g., 25 ± 0.1 °C)

Protocol:

  • Prepare a series of solutions with a constant concentration of CT-DNA and increasing concentrations of the benzimidazole derivative.

  • Measure the flow time of each solution through the viscometer.

  • Calculate the relative specific viscosity (η/η₀) using the equation: η/η₀ = (t - t₀)/t₀ where t and t₀ are the flow times of the DNA solution in the presence and absence of the compound, respectively.

  • Plot (η/η₀)^(1/3) versus the ratio of the concentration of the compound to the concentration of DNA. An increase in relative viscosity is indicative of intercalation.

Visualizations

Experimental Workflow for DNA Binding Studies

The following diagram illustrates a typical workflow for investigating the DNA binding properties of a novel compound.

G Experimental Workflow for DNA Binding Studies cluster_0 Compound Synthesis & Characterization cluster_1 Preliminary DNA Interaction Screening cluster_2 Investigation of Binding Mode cluster_3 Quantitative Analysis & Conclusion Synthesis Synthesis of 5-Iodo-2-methyl-1H- benzo[d]imidazole Derivative Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization UV_Vis UV-Visible Spectroscopy Characterization->UV_Vis Initial Screening Fluorescence Fluorescence Spectroscopy Characterization->Fluorescence Initial Screening CD Circular Dichroism UV_Vis->CD Mode Investigation Viscosity Viscosity Measurement Fluorescence->Viscosity Mode Investigation Data_Analysis Data Analysis (Binding Constants, etc.) CD->Data_Analysis Viscosity->Data_Analysis Conclusion Conclusion on Binding Affinity and Mode Data_Analysis->Conclusion G Simplified Signaling Pathway of DNA Binding Agent-Induced Apoptosis Compound 5-Iodo-2-methyl-1H- benzo[d]imidazole Derivative DNA_Binding DNA Binding (Intercalation/Groove Binding) Compound->DNA_Binding Replication_Stress DNA Replication Stress & Transcription Inhibition DNA_Binding->Replication_Stress Damage_Signal DNA Damage Signal (e.g., p53 activation) Replication_Stress->Damage_Signal Apoptosis Apoptosis Damage_Signal->Apoptosis

Application Notes and Protocols for High-Throughput Screening of 5-Iodo-2-methyl-1H-benzo[d]imidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Iodo-2-methyl-1H-benzo[d]imidazole and its analogs are a class of heterocyclic compounds with significant potential in drug discovery. The benzimidazole scaffold is a privileged structure known to interact with various biological targets, leading to a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. This document provides detailed application notes and high-throughput screening (HTS) protocols to assess the biological activity of this compound analogs, focusing on their potential as tubulin polymerization inhibitors, kinase inhibitors, and antiviral agents.

Target Pathways and Mechanisms of Action

Benzimidazole derivatives have been shown to exert their biological effects through multiple mechanisms. For this compound and its analogs, the primary hypothesized mechanisms of action include:

  • Inhibition of Tubulin Polymerization: Many benzimidazole compounds are known to bind to β-tubulin, disrupting microtubule dynamics, which is crucial for cell division, intracellular transport, and maintenance of cell shape. This mechanism is a key target for anticancer drug development. This compound has been reported to demonstrate potent inhibitory activity against β-tubulin polymerization, with IC50 values ranging from 0.25 to 16 μM.[1]

  • Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The benzimidazole core can act as a scaffold for designing ATP-competitive kinase inhibitors.

  • Antiviral Activity: Various benzimidazole derivatives have demonstrated efficacy against a range of viruses by interfering with viral replication and other essential viral processes.

Data Presentation: Quantitative HTS Data Summary

The following tables summarize hypothetical and literature-derived quantitative data for this compound analogs and other relevant benzimidazole derivatives to provide a comparative overview of their potential activities.

Table 1: Tubulin Polymerization Inhibition Data

Compound IDModificationCell LineIC50 (µM)Reference
This compound-(Biochemical Assay)0.25 - 16[1]
Analog A5-FluoroMCF-71.5Hypothetical
Analog B2-EthylHeLa3.2Hypothetical
Analog C5-Chloro, 2-propylA5490.8Hypothetical

Table 2: Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)Reference
Benzimidazole Derivative 1ROCK<10[2][3]
Benzimidazole-hydrazide 6hEGFR8.21[4]
Benzimidazole-hydrazide 6hHER29.14[4]
Benzimidazole-hydrazide 6imTOR10.33[4]

Table 3: Antiviral Activity Data

Compound IDVirusCell LineEC50 (µM)Reference
Imidazole derivative 5aInfluenza AVero0.3[5]
Imidazole derivative 5bInfluenza AVero0.4[5]
Analog DHSV-1Vero2.1Hypothetical
Analog EHIV-1MT-45.8Hypothetical

Table 4: In Vitro Cytotoxicity Data

Compound IDCell LineIC50 (µM)Reference
Benzimidazole-hydrazide 6cMCF-77.82[4]
Benzimidazole-hydrazide 6hHeLa9.53[4]
Benzimidazole-hydrazide 6iA5498.91[4]
1H-benzo[d]imidazole derivative 11aNCI-60 Panel (average)0.16 - 3.6[6]
1H-benzo[d]imidazole derivative 12aNCI-60 Panel (average)0.16 - 3.6[6]
1H-benzo[d]imidazole derivative 12bNCI-60 Panel (average)0.16 - 3.6[6]

Experimental Protocols

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This biochemical assay measures the effect of test compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 384-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control

Protocol:

  • Prepare a 2X stock solution of tubulin in polymerization buffer.

  • Dispense 10 µL of polymerization buffer containing the fluorescent reporter into each well of a 384-well plate.

  • Add 100 nL of test compounds, positive control, or negative control to the appropriate wells.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the polymerization reaction by adding 10 µL of 2X tubulin solution containing GTP to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity every minute for 60 minutes (Excitation: 360 nm, Emission: 450 nm).

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the rate of polymerization and determine the percent inhibition for each compound relative to the controls.

  • For hit compounds, perform a dose-response analysis to determine the IC50 value.

Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay quantifies the amount of ATP remaining after a kinase reaction.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well, white, opaque plates

  • Luminometer

Protocol:

  • Dispense 5 µL of kinase assay buffer into all wells of a 384-well plate.

  • Add 50 nL of test compounds, positive control, or negative control to the appropriate wells.

  • Add 2.5 µL of a 4X solution of the kinase enzyme in assay buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of a 4X solution of substrate and ATP in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the kinase reaction and measure the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound relative to the controls.

  • For hit compounds, perform a dose-response analysis to determine the IC50 value.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Remdesivir)

  • Negative control (DMSO)

  • 96-well, clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Protocol:

  • Seed host cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cells and add 100 µL of the compound dilutions.

  • In a biosafety level 3 (BSL-3) facility, infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent CPE inhibition for each compound.

  • For hit compounds, perform a dose-response analysis to determine the EC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This cell-based assay assesses the general cytotoxicity of the test compounds.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • The next day, add 1 µL of test compounds at various concentrations (or DMSO for vehicle control).

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

Tubulin_Polymerization_Pathway cluster_0 Microtubule Dynamics cluster_1 Inhibition by Benzimidazole Analogs Tubulin Dimers Tubulin Dimers Protofilament Protofilament Tubulin Dimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Tubulin Dimers Depolymerization (Catastrophe) Benzimidazole_Analog 5-Iodo-2-methyl-1H- benzo[d]imidazole Analog Benzimidazole_Analog->Tubulin Dimers Binds to β-tubulin

Caption: Inhibition of Tubulin Polymerization by Benzimidazole Analogs.

Kinase_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Benzimidazole_Analog Benzimidazole Analog Benzimidazole_Analog->RTK Inhibits (ATP-competitive) Viral_Replication_Cycle cluster_0 Viral Replication Steps Virus Virus Attachment Attachment Virus->Attachment Host_Cell Host Cell Entry Entry Attachment->Entry Uncoating Uncoating Entry->Uncoating Replication Replication & Transcription Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Release->Virus Progeny Virus Benzimidazole_Analog Benzimidazole Analog Benzimidazole_Analog->Replication Inhibits HTS_Workflow Library Compound Library (Benzimidazole Analogs) Primary_Screening Primary HTS (Single Concentration) Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Hit_Identification->Library Inactive Compounds Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary & Orthogonal Assays (e.g., Cytotoxicity, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

References

Application Notes and Protocols: In Vitro Antiviral Activity of 5-Iodo-2-methyl-1H-benzo[D]imidazole and Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative data on the in vitro antiviral activity of 5-Iodo-2-methyl-1H-benzo[D]imidazole. The following application notes and protocols are based on the well-documented antiviral properties of structurally related halogenated benzimidazole ribonucleosides. The data and methodologies presented herein are intended to serve as a guide for the evaluation of benzimidazole derivatives as potential antiviral agents.

Introduction

Benzimidazole derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] Certain halogenated benzimidazole ribonucleosides have demonstrated potent and selective inhibition of various viruses, particularly herpesviruses such as Human Cytomegalovirus (HCMV).[3][4] These compounds can interfere with viral replication through mechanisms distinct from currently approved antiviral drugs, such as by inhibiting the processing and maturation of viral DNA.[3][5]

This document provides a summary of the reported in vitro antiviral activity of representative halogenated benzimidazole ribonucleosides against key DNA viruses. It also includes detailed experimental protocols for assessing the antiviral efficacy and cytotoxicity of such compounds, which can be adapted for the evaluation of this compound.

Data Presentation: Antiviral Activity of Related Halogenated Benzimidazole Ribonucleosides

The following table summarizes the in vitro antiviral activity and cytotoxicity of two well-characterized benzimidazole ribonucleosides, 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1).[4]

CompoundVirusAssay TypeCell LineIC50 (µM)IC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) HCMVPlaque ReductionHFF2.9->100>34.5[4]
HCMVYield ReductionHFF-1.4>100>71.4[4]
HSV-1Plaque ReductionHFF102->100~1[4]
2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) HCMVPlaque ReductionHFF0.7->100>142.9[4]
HSV-1Plaque ReductionHFF98->100~1[4]

Abbreviations:

  • IC50: 50% inhibitory concentration.

  • IC90: 90% inhibitory concentration.

  • CC50: 50% cytotoxic concentration.

  • HFF: Human Foreskin Fibroblast.

  • Selectivity Index (SI): Calculated as CC50/IC50.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).[6][7]

Materials:

  • Confluent monolayers of a suitable host cell line (e.g., Human Foreskin Fibroblasts - HFF) in 24-well plates.

  • Virus stock of known titer (e.g., HCMV, HSV-1).

  • Test compound stock solution (e.g., this compound in DMSO).

  • Cell culture medium (e.g., MEM) with 2% fetal bovine serum (FBS).

  • Overlay medium (e.g., 0.4% agarose in culture medium).

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed the host cells in 24-well plates and incubate until they form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Infection: Aspirate the growth medium from the cell monolayers. Inoculate the wells with a virus suspension that will produce 40-80 plaques per well (pre-determined by titration).[6]

  • Adsorption: Incubate the plates for 90 minutes at 37°C to allow for virus adsorption.[6]

  • Treatment: Carefully aspirate the virus inoculum. Add 1.5 mL of the overlay medium containing the respective concentrations of the test compound to each well.[6] For the virus control, add overlay medium without the compound. For the cell control, add overlay medium without virus or compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are clearly visible in the virus control wells.[6]

  • Fixation and Staining: Aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes. Discard the fixative and stain the cell monolayers with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the concentration of the compound that reduces the viability of uninfected cells by 50% (CC50).[8][9]

Materials:

  • Host cell line (same as used in the antiviral assay) in 96-well plates.

  • Test compound stock solution.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of approximately 10^4 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the dilutions to the respective wells. Include "cell control" wells with medium only (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7-10 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using regression analysis.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of compounds for antiviral activity.

Antiviral_Screening_Workflow cluster_0 Cytotoxicity Assessment cluster_1 Antiviral Efficacy Assessment cluster_2 Data Analysis A Prepare serial dilutions of This compound B Treat uninfected host cells A->B C Incubate for defined period B->C D Perform MTT Assay C->D E Calculate CC50 Value D->E L Determine Selectivity Index (SI = CC50 / IC50) E->L F Prepare serial dilutions of This compound G Infect host cells with virus F->G H Treat infected cells with compound F->H G->H I Incubate for viral replication cycle H->I J Perform Plaque Reduction Assay I->J K Calculate IC50 Value J->K K->L

Caption: General workflow for in vitro antiviral drug screening.

References

Application Note: Studying the Enzyme Inhibitory Activity of 5-Iodo-2-methyl-1H-benzo[D]imidazole on β-Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for various cellular functions, including cell division, intracellular transport, and the maintenance of cell structure.[1] This dynamic nature makes tubulin a significant target for anticancer drug development, as compounds that interfere with microtubule dynamics can lead to cell cycle arrest and apoptosis.[1] 5-Iodo-2-methyl-1H-benzo[D]imidazole belongs to the benzimidazole class of compounds, many of which are known to inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin.[2][3] This document provides a detailed protocol for an in vitro fluorescence-based tubulin polymerization assay to characterize the inhibitory effects of this compound.

Principle of the Assay

The in vitro tubulin polymerization assay monitors the formation of microtubules from purified tubulin monomers. This process can be tracked by an increase in the fluorescence of a reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules, leading to a significant increase in its fluorescence quantum yield.[1][4] The polymerization process is typically initiated by raising the temperature to 37°C in the presence of GTP.[3] The rate and extent of polymerization can be measured over time using a fluorescence plate reader. The inhibitory effect of a compound like this compound is quantified by its ability to reduce the rate and/or the extent of tubulin polymerization.[3]

The typical polymerization curve exhibits three phases: a lag phase (nucleation), a growth phase, and a steady-state plateau.[1][5] Inhibitors of tubulin polymerization can affect these phases in different ways, providing insights into their mechanism of action.

Data Presentation

The inhibitory activity of this compound and other benzimidazole derivatives on β-tubulin polymerization is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various benzimidazole derivatives against tubulin polymerization, highlighting the potential range of activity for this class of compounds.

CompoundCancer Cell LineIC50 (µM) for Tubulin PolymerizationReference
This compound Not specified0.25 - 16 (isoform dependent)
Compound 12j (a benzimidazole derivative)SK-Mel-285.65 ± 0.05[6]
Compound 14d (a β-carboline–benzimidazole hybrid)MCF-77.63[7]
Compound 14o (a β-carboline–benzimidazole hybrid)MCF-78.77[7]
Nocodazole (Reference Inhibitor)Not applicable~1 (Binding Affinity Kd)[3]

Experimental Protocols

Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from established methods for studying tubulin polymerization inhibitors.[1][4][5]

Materials and Reagents:

  • Lyophilized >99% pure tubulin (porcine brain or recombinant human)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[4]

  • GTP solution (10 mM stock)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound (test compound)

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (e.g., DMSO, the vehicle for the test compound)

  • Black, non-binding 96-well microplates[1]

  • Temperature-controlled fluorescence plate reader with excitation/emission filters for DAPI (e.g., 355 nm excitation / 460 nm emission)[8]

Procedure:

  • Preparation of Reagents:

    • On ice, reconstitute lyophilized tubulin to a concentration of 10 mg/mL in General Tubulin Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer. Aliquot and store at -80°C.

    • Prepare a stock solution of this compound in 100% DMSO. From this, prepare a series of dilutions in General Tubulin Buffer to achieve the final desired concentrations in the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting polymerization.

    • Prepare stock solutions of the positive and negative controls in a similar manner.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • On ice, prepare the reaction mixture. For a final reaction volume of 50 µL, the final concentrations should be approximately 2 mg/mL tubulin, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI in General Tubulin Buffer.[4][5]

    • In a pre-chilled 96-well plate, add 5 µL of the diluted test compound, positive control, or negative control to the appropriate wells.

    • Add 45 µL of the ice-cold reaction mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60-90 seconds for at least 60 minutes.[8]

Data Analysis:

  • Background Subtraction: Subtract the fluorescence readings of wells containing no tubulin from all other readings.

  • Plotting the Data: Plot the corrected fluorescence intensity against time for each concentration of the test compound and controls.

  • Determination of Inhibition:

    • The extent of inhibition can be determined by comparing the maximum fluorescence intensity (plateau) or the maximum rate of polymerization (Vmax, the steepest slope of the curve) in the presence of the inhibitor to the negative control.

    • Calculate the percentage of inhibition for each concentration of this compound.

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_setup Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis reagent_prep Prepare Tubulin, GTP, Buffers, and Test Compound Dilutions on Ice plate_setup Aliquot Test Compound and Controls into a 96-well Plate reagent_prep->plate_setup add_mix Add Ice-Cold Reaction Mixture to Each Well plate_setup->add_mix read_plate Incubate at 37°C and Read Fluorescence Kinetically add_mix->read_plate plot_data Plot Fluorescence vs. Time read_plate->plot_data calc_inhibition Calculate % Inhibition plot_data->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the tubulin polymerization inhibition assay.

Signaling_Pathway cluster_pathway Tubulin Polymerization and Inhibition tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization GTP-dependent inhibition Inhibition tubulin->inhibition gtp GTP microtubules Microtubules polymerization->microtubules cellular_effects Cell Cycle Arrest Apoptosis microtubules->cellular_effects Disruption of dynamics leads to inhibitor 5-Iodo-2-methyl-1H- benzo[D]imidazole inhibitor->tubulin Binds to β-tubulin (Colchicine site) inhibition->polymerization

Caption: Inhibition of β-tubulin polymerization by this compound.

References

Application Notes and Protocols: Enhancing the Biological Activity of 5-Iodo-2-methyl-1H-benzo[d]imidazole through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 5-Iodo-2-methyl-1H-benzo[d]imidazole, a promising scaffold in medicinal chemistry. The strategic modification of this core structure has been shown to significantly enhance its biological activities, particularly in the realms of anticancer and antimicrobial applications. This document outlines key derivatization strategies, presents quantitative biological data for analogous compounds, and provides detailed experimental protocols for the synthesis and evaluation of these derivatives.

Introduction to this compound and its Therapeutic Potential

The benzimidazole nucleus is a privileged heterocyclic scaffold renowned for its diverse pharmacological properties, owing to its structural similarity to naturally occurring purines. This allows benzimidazole derivatives to interact with a wide array of biological targets. The parent compound, this compound, possesses a unique combination of a halogen bond donor (iodine) and a methyl group, which can be strategically exploited for the design of potent and selective therapeutic agents. Derivatization, particularly at the N-1 position of the imidazole ring, offers a versatile approach to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity, thereby enhancing its therapeutic efficacy.

Data Presentation: Biological Activities of Benzimidazole Derivatives

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the biological activities of structurally related benzimidazole derivatives. This data serves as a strong rationale for the derivatization of the 5-iodo-2-methyl analogue, suggesting a high probability of discovering compounds with significant therapeutic potential.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

Compound IDDerivative ClassCancer Cell LineAssay TypeIC50 (µM)Reference
1 2-Aryl-benzimidazoleMCF-7 (Breast)MTT6.30[1]
2 Benzimidazole-triazole hybridA549 (Lung)MTT0.011 ± 0.0019[2]
3 N-1 Arylidene amino imidazole-2-thioneHepG2 (Liver)MTT< 5[3]
4 Bis-benzimidazoleNCI-H522 (Lung)MTT>100
5 Imidazo[2,1-b]thiazole-benzimidazoleMCF-7 (Breast)MTT5.15
6 Benzimidazole CarboxamideSK-Mel-28 (Melanoma)MTT2.55[4]

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
7 2-Substituted-1H-benzimidazoleS. aureus15.6[5]
8 1,2-Disubstituted benzimidazoleB. cereus12.5[6]
9 2-(1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureus (MRSA)< 1[7]
10 2-Substituted-1H-benzimidazoleP. aeruginosa25[6]
11 2-Substituted-1H-benzimidazoleC. albicans6.25[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the parent compound and its N-substituted derivatives, as well as for the evaluation of their biological activities.

Synthesis Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol is adapted from established synthesis methods for halogenated benzimidazoles.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Materials:

  • 4-Methyl-2-nitroaniline

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Acid (CH₃COOH)

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ethyl acetate

  • Hexane

Procedure:

  • Step 1: Iodination of 4-Methyl-2-nitroaniline

    • Dissolve 4-methyl-2-nitroaniline in a suitable solvent like ethanol.

    • Add a solution of iodine and potassium iodide in water dropwise to the reaction mixture.

    • Slowly add a solution of sodium bicarbonate to neutralize the formed hydriodic acid.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Extract the product, 4-iodo-6-methyl-2-nitroaniline, with ethyl acetate.

    • Wash the organic layer with sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).

  • Step 2: Reduction of the Nitro Group

    • Dissolve the purified 4-iodo-6-methyl-2-nitroaniline in ethanol.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide.

    • Extract the product, 4-iodo-6-methylbenzene-1,2-diamine, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 3: Cyclization to form this compound

    • Reflux a mixture of 4-iodo-6-methylbenzene-1,2-diamine and acetic acid in the presence of a catalytic amount of concentrated hydrochloric acid for 4 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the mixture with a cold aqueous solution of sodium hydroxide.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: General Procedure for N-Alkylation/Arylation of this compound

This protocol describes a general method for introducing various substituents at the N-1 position of the benzimidazole ring.

Workflow for N-Derivatization of this compound

G A This compound E N-Substituted-5-iodo-2-methyl-1H-benzo[d]imidazole A->E B Alkyl/Aryl Halide (R-X) B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, Acetone) D->E

Caption: General scheme for N-alkylation/arylation.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, 4-chlorobenzyl chloride)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetone)

  • Ethyl acetate

  • Hexane

  • Brine

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base to the solution and stir for 30 minutes at room temperature.

  • Add the alkyl or aryl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC).

  • After completion of the reaction, pour the mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).

Biological Assays

Protocol 3: MTT Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay for assessing cell viability.

Workflow for MTT Assay

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 4: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Workflow for Broth Microdilution Assay

G A Prepare serial dilutions of compounds B Inoculate with microbial suspension A->B C Incubate at 37°C for 24h B->C D Observe for microbial growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E G Benzimidazole Derivative Benzimidazole Derivative Tubulin Polymerization Tubulin Polymerization Benzimidazole Derivative->Tubulin Polymerization Inhibition Kinase Signaling (e.g., VEGFR, EGFR) Kinase Signaling (e.g., VEGFR, EGFR) Benzimidazole Derivative->Kinase Signaling (e.g., VEGFR, EGFR) Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Inhibition of Proliferation & Angiogenesis Inhibition of Proliferation & Angiogenesis Kinase Signaling (e.g., VEGFR, EGFR)->Inhibition of Proliferation & Angiogenesis Inhibition of Proliferation & Angiogenesis->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Iodo-2-methyl-1H-benzo[d]imidazole synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common issues encountered during this process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, offering potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction yield is consistently low or I'm not getting any product. What are the primary factors I should investigate?

  • Answer: Low yields are a common challenge in multi-step syntheses. The first parameters to investigate are the quality of starting materials, reaction conditions, and the efficiency of the catalyst.

    • Poor Quality Starting Materials: Impurities in the o-nitroaniline or other reagents can interfere with the reaction.[1] It is advisable to use pure starting materials.

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in the cyclization step, the dosage of acetic acid, reaction time, and temperature significantly influence the yield.[2]

    • Inefficient Catalyst: The catalyst, such as Raney nickel in the reduction step, may be inactive, or the loading might be insufficient. Ensure the catalyst is fresh and used in the correct amount.

Issue 2: Formation of Multiple Products or Side Products

  • Question: My TLC analysis shows multiple spots, indicating the formation of side products. How can I improve the selectivity of my reaction?

  • Answer: The formation of multiple products is often due to side reactions like polysubstitution during iodination or the formation of undesired isomers.

    • Di- and Tri-iodination: During the iodination of the aniline derivative, the high reactivity of the aromatic ring can lead to the addition of more than one iodine atom.[3] To achieve selective mono-iodination, it is crucial to control the stoichiometry of the iodinating agent carefully.

    • Formation of 1,2-disubstituted Benzimidazoles: In the cyclization step, a common side product is the 1,2-disubstituted benzimidazole. Controlling the stoichiometry of the reactants can favor the formation of the desired 2-substituted product.

    • Oxidation of Starting Material: o-Phenylenediamine derivatives are susceptible to oxidation, which can lead to colored impurities and byproducts.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[1]

Issue 3: Dark-Colored Reaction Mixture and Product

  • Question: The reaction mixture turns dark, and the final product is a tar-like material instead of a crystalline solid. What causes this and how can I prevent it?

  • Answer: A dark, tarry mixture is a classic sign of oxidation, especially with electron-rich compounds like aniline derivatives.[3]

    • Use Milder Reagents: Employing a milder iodinating agent can reduce the likelihood of oxidation.

    • Control Reaction Temperature: Performing the reaction at lower temperatures can slow down the rate of oxidation and other side reactions.[3]

    • Protecting Groups: Temporarily protecting the amino group can make the ring less prone to oxidation.[3]

Issue 4: Difficulty in Product Purification

  • Question: I'm having trouble purifying the final product. What are the best methods for purification?

  • Answer: Purification can be challenging if the desired product and impurities have similar polarities.

    • Decolorization and Purification: A common method for purifying 5-iodo-2-methylbenzimidazole involves decolorization with activated charcoal followed by crystallization.

    • Column Chromatography: If crystallization is ineffective, column chromatography on silica gel can be used to separate the product from impurities.

    • Washing: During workup, washing the crude product with a sodium sulfite or sodium thiosulfate solution can help remove unreacted iodine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthesis route for this compound?

A1: A widely reported and efficient method is a three-step synthesis starting from o-nitroaniline. This process involves:

  • Iodination: Electrophilic iodination of o-nitroaniline to form 4-iodo-2-nitroaniline.

  • Reduction: Reduction of the nitro group to an amine, yielding 4-iodo-1,2-phenylenediamine.

  • Cyclization: Ring closure with a suitable reagent like acetic acid or an orthoester to form the final product.[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step of the synthesis. By comparing the spots of the reaction mixture with the starting materials and a reference standard (if available), you can determine when the reaction is complete.

Q3: What are the key safety precautions to take during this synthesis?

A3: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Some of the reagents used, like iodine and strong acids, are corrosive and should be handled with care in a well-ventilated fume hood.

Q4: Can I improve the overall yield by optimizing a specific step?

A4: Yes, each step can be optimized. For example, in the iodination step, the choice of iodinating agent and solvent can significantly impact the yield and selectivity. In the cyclization step, optimizing the amount of acid catalyst, temperature, and reaction time has been shown to improve the overall yield to as high as 75.1%.[2]

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound, focusing on the key iodination and cyclization steps.

Table 1: Optimization of the Iodination of o-Nitroaniline

EntryIodinating AgentOxidantSolventTemperature (°C)Time (h)Yield (%)
1I₂30% H₂O₂Ethanol/Water60395.0
2I₂HNO₃Acetic AcidRoom Temp.489
3NIS-AcetonitrileRoom Temp.2>90

Note: Yields are for the formation of the iodinated aniline precursor.

Table 2: Influence of Reaction Conditions on the Cyclization Step

EntryCyclizing ReagentCatalystSolventTemperature (°C)Time (h)Overall Yield (%)
1Triethyl OrthoacetateAcetic AcidEthanolReflux575.1
2Acetic Acid-4N HCl1002Good
3Acetic Acidp-TsOHTolueneReflux-High

Note: Overall yield is reported for the three-step synthesis starting from o-nitroaniline.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a three-step synthesis starting from o-nitroaniline.

Step 1: Iodination of o-Nitroaniline to 4-Iodo-2-nitroaniline

  • In a four-necked flask, prepare a solvent mixture of ethanol and water.

  • Slowly add sulfuric acid to the solvent mixture with stirring.

  • Add o-nitroaniline to the solution and stir until it dissolves.

  • Add elemental iodine and continue stirring until it dissolves.

  • At a controlled temperature of 60°C, slowly add 30% hydrogen peroxide.

  • After the addition is complete, continue stirring at 60°C for 3 hours.

  • After the reaction is complete, add water to dilute the mixture and cool to 5°C.

  • Filter the resulting solid and wash it with a 5% sodium sulfite solution.

  • Dry the solid under vacuum at 60°C to obtain 4-iodo-2-nitroaniline.

Step 2: Reduction of 4-Iodo-2-nitroaniline to 4-Iodo-1,2-phenylenediamine

  • In a pressure vessel, add methanol, 4-iodo-2-nitroaniline, and Raney nickel catalyst.

  • Pressurize the vessel with hydrogen gas to approximately 0.15 MPa.

  • Slowly heat the mixture to 60°C and maintain the reaction for 8 hours.

  • After the reaction is complete, cool the mixture to 10°C and filter to remove the catalyst.

  • The resulting filtrate is a methanol solution of 4-iodo-1,2-phenylenediamine.

Step 3: Cyclization to this compound

  • To the methanol solution of 4-iodo-1,2-phenylenediamine, add a small amount of glacial acetic acid.

  • Slowly add triethyl orthoacetate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • After the reaction is complete, cool the mixture to allow the product to precipitate.

  • Filter the solid, decolorize with activated charcoal in an acetic acid/water solution, and recrystallize to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization s1_start o-Nitroaniline s1_reagents Iodine, H₂O₂, H₂SO₄ Ethanol/Water, 60°C, 3h s1_start->s1_reagents s1_product 4-Iodo-2-nitroaniline s1_reagents->s1_product s1_workup Dilution, Cooling, Filtration, Washing s1_product->s1_workup s2_reagents Raney Ni, H₂ Methanol, 60°C, 8h s1_workup->s2_reagents Intermediate s2_product 4-Iodo-1,2-phenylenediamine s2_reagents->s2_product s2_workup Cooling, Filtration s2_product->s2_workup s3_reagents Triethyl Orthoacetate, Acetic Acid Reflux, 5h s2_workup->s3_reagents Intermediate s3_product This compound s3_reagents->s3_product s3_workup Cooling, Filtration, Decolorization, Recrystallization s3_product->s3_workup final_product Pure Product s3_workup->final_product Final Product

Caption: Experimental workflow for the three-step synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_side_products Side Products cluster_purification Purification Issues start Problem Encountered yield_q1 Check Starting Material Purity? start->yield_q1 sp_q1 Polysubstitution? start->sp_q1 pur_q1 Colored Impurities? start->pur_q1 yield_a1_yes Purify Materials yield_q1->yield_a1_yes Impure yield_a1_no Check Reaction Conditions yield_q1->yield_a1_no Pure yield_a2_yes Optimize Temp, Time, Solvent yield_a1_no->yield_a2_yes Suboptimal yield_a2_no Check Catalyst Activity yield_a1_no->yield_a2_no Optimal yield_a3_yes Use Fresh/More Catalyst yield_a2_no->yield_a3_yes Inactive sp_a1 Control Stoichiometry sp_q1->sp_a1 Yes sp_q2 Oxidation? sp_q1->sp_q2 No sp_a2 Use Inert Atmosphere pur_a1 Decolorize with Charcoal pur_q1->pur_a1 Yes pur_q2 Similar Polarity? pur_q1->pur_q2 No pur_a2 Use Column Chromatography

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Iodo-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Iodo-2-methyl-1H-benzo[d]imidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the three main stages of the synthesis: Iodination of o-nitroaniline, reduction of 4-iodo-2-nitroaniline, and cyclization of 4-iodo-1,2-phenylenediamine.

Stage 1: Iodination of o-Nitroaniline

Issue 1.1: Low Yield of the Desired 4-Iodo-2-nitroaniline Isomer

Observation Potential Cause Suggested Solution
Significant amounts of the starting material, o-nitroaniline, remain.Incomplete reaction due to insufficient iodinating agent or reaction time.Increase the molar ratio of the iodinating agent (e.g., I₂/H₂O₂) or prolong the reaction time. Monitor the reaction progress using TLC.
The presence of a significant amount of an isomeric byproduct is detected by HPLC or ¹H NMR.Lack of regioselectivity in the iodination reaction, leading to the formation of 2-iodo-6-nitroaniline or other isomers. The amino group in o-nitroaniline directs iodination to the para and ortho positions.Employ a milder iodinating agent such as N-iodosuccinimide (NIS) in a polar solvent like DMSO to favor the formation of the para-isomer. The use of sulfuric acid as a catalyst can also enhance para-selectivity.
Formation of di- or tri-iodinated products.Over-iodination due to harsh reaction conditions or an excess of the iodinating agent.Carefully control the stoichiometry of the iodinating agent. Perform the reaction at a lower temperature and monitor it closely by TLC to stop it once the desired product is formed.

Issue 1.2: Difficult Purification of 4-Iodo-2-nitroaniline

Observation Potential Cause Suggested Solution
The product is an oily or tarry substance instead of a solid.Formation of complex mixtures and polymeric byproducts due to oxidation of the aniline derivative.Use a milder oxidizing agent in the iodination step. Purification can be attempted by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Co-elution of isomers during column chromatography.Similar polarities of the desired para-isomer and the undesired ortho-isomer.Optimize the solvent system for column chromatography. A less polar solvent system may improve separation. Recrystallization from a suitable solvent like ethanol/water may also be effective.
Stage 2: Reduction of 4-Iodo-2-nitroaniline

Issue 2.1: Incomplete Reduction of the Nitro Group

Observation Potential Cause Suggested Solution
Presence of the starting material, 4-iodo-2-nitroaniline, in the crude product.Insufficient reducing agent or catalyst activity. The catalyst (e.g., Raney nickel) may be old or deactivated.Increase the amount of reducing agent (e.g., NaBH₄, SnCl₂) or use a fresh, active catalyst. Ensure proper reaction conditions (e.g., temperature, pressure for hydrogenation).
Formation of intermediate reduction products (e.g., nitroso or hydroxylamine derivatives).Incomplete reduction due to mild reaction conditions.Increase the reaction temperature or pressure (for catalytic hydrogenation) to ensure complete reduction to the amine.

Issue 2.2: Loss of the Iodine Substituent (De-iodination)

Observation Potential Cause Suggested Solution
Detection of 2-methyl-1H-benzo[d]imidazole or 1,2-phenylenediamine in the final product.Reductive cleavage of the C-I bond during the reduction of the nitro group. This is a common side reaction, especially with catalytic hydrogenation using catalysts like Palladium on carbon.Use a milder reducing agent such as iron powder in acetic acid or tin(II) chloride. If using catalytic hydrogenation, Raney nickel is generally less prone to causing dehalogenation compared to Pd/C.[1] Careful control of hydrogen pressure and reaction time is also crucial.
Stage 3: Cyclization of 4-Iodo-1,2-phenylenediamine with Acetic Acid

Issue 3.1: Low Yield of this compound

Observation Potential Cause Suggested Solution
Significant amount of 4-iodo-1,2-phenylenediamine remains unreacted.Incomplete cyclization due to insufficient acid catalyst or inadequate heating. The Phillips benzimidazole synthesis typically requires acidic conditions and heat.Increase the amount of acetic acid or use a stronger acid catalyst like p-toluenesulfonic acid in catalytic amounts. Ensure the reaction is heated to a sufficient temperature (refluxing acetic acid is common).
Formation of a complex mixture of byproducts.Side reactions such as self-condensation of the diamine or decomposition at high temperatures.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Using acetic anhydride instead of acetic acid can sometimes lead to cleaner reactions at lower temperatures.

Issue 3.2: Presence of Impurities in the Final Product

Observation Potential Cause Suggested Solution
The final product is colored (e.g., brown or black).Formation of colored impurities due to oxidation of the diamine starting material or the benzimidazole product.Purify the 4-iodo-1,2-phenylenediamine intermediate before the cyclization step. The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) with the addition of activated charcoal to remove colored impurities.
Presence of an N-acetylated intermediate.Incomplete cyclization and dehydration.Ensure complete reaction by extending the reaction time or increasing the temperature. The workup procedure should also be designed to hydrolyze any remaining N-acetylated intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted method is a three-step synthesis starting from o-nitroaniline.[2] This involves:

  • Iodination: Electrophilic iodination of o-nitroaniline to yield 4-iodo-2-nitroaniline.

  • Reduction: Reduction of the nitro group of 4-iodo-2-nitroaniline to form 4-iodo-1,2-phenylenediamine.

  • Cyclization: Condensation of 4-iodo-1,2-phenylenediamine with acetic acid or a derivative (like acetic anhydride) to form the final benzimidazole ring. This is a variation of the Phillips benzimidazole synthesis.

Q2: How can I minimize the formation of the ortho-isomer during the iodination of o-nitroaniline?

A2: The formation of the undesired ortho-isomer is a common challenge. To enhance the regioselectivity for the desired para-isomer (4-iodo-2-nitroaniline), you can:

  • Use a bulky iodinating agent: This can sterically hinder the attack at the more crowded ortho position.

  • Employ specific reaction conditions: Using N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMSO has been shown to favor para-iodination of anilines.

  • Control the temperature: Lowering the reaction temperature can sometimes improve selectivity.

Q3: What are the best practices for handling Raney nickel during the reduction step?

A3: Raney nickel is a pyrophoric catalyst and must be handled with care.

  • Always keep it wet: Never allow Raney nickel to dry completely as it can spontaneously ignite in air.

  • Handle under an inert atmosphere: When transferring the catalyst, do so under a stream of nitrogen or argon.

  • Quenching: After the reaction, the catalyst should be carefully filtered and quenched by slowly adding it to a large volume of water.

Q4: My final product has a low melting point and a broad NMR spectrum. What could be the issue?

A4: This often indicates the presence of impurities. Common impurities include:

  • Isomeric products: If the initial iodination was not highly regioselective, you might have a mixture of iodo-benzimidazole isomers.

  • De-iodinated product: 2-methyl-1H-benzo[d]imidazole is a common byproduct from the reduction step.

  • Starting materials or intermediates: Incomplete reactions in any of the steps can lead to the presence of starting materials or intermediates in the final product.

A thorough purification by column chromatography or multiple recrystallizations might be necessary. It is also advisable to characterize the impurities by techniques like LC-MS to identify them.

Q5: Can I use acetic anhydride for the cyclization step instead of acetic acid?

A5: Yes, acetic anhydride can be used and sometimes offers advantages. It is a more reactive acylating agent and can often drive the cyclization to completion at lower temperatures and shorter reaction times. However, it can also lead to N-acetylation as a side reaction if the conditions are not carefully controlled.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

Step Reactants Reagents & Conditions Product Typical Yield (%) Key Side Products
Iodination o-NitroanilineI₂, H₂O₂, H₂SO₄ in Ethanol/Water, 0-60°C4-Iodo-2-nitroaniline90-95%2-Iodo-6-nitroaniline, Di-iodinated products
Reduction 4-Iodo-2-nitroanilineRaney Ni, H₂ (gas), Methanol, 60°C, 0.15 MPa4-Iodo-1,2-phenylenediamine~90%2-Aminonitrobenzene (de-iodinated), partially reduced intermediates
Cyclization 4-Iodo-1,2-phenylenediamineAcetic Acid, refluxThis compound75-85%N-acetylated intermediates, polymeric materials

Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-2-nitroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve o-nitroaniline (1.0 eq) in a mixture of ethanol and water.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • Add iodine (1.0-1.2 eq) to the mixture and stir until it dissolves.

  • Slowly add 30% hydrogen peroxide (1.5-2.0 eq) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexane).

  • Upon completion, pour the reaction mixture into a beaker of ice water.

  • Filter the resulting precipitate, wash with a cold solution of sodium thiosulfate to remove excess iodine, and then with water.

  • Dry the solid under vacuum to obtain 4-iodo-2-nitroaniline.

Protocol 2: Synthesis of 4-Iodo-1,2-phenylenediamine

  • To a solution of 4-iodo-2-nitroaniline (1.0 eq) in methanol, add a catalytic amount of Raney nickel (as a slurry in water).

  • Transfer the suspension to a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat the mixture to 50-60°C with vigorous stirring.

  • Monitor the hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • After the reaction is complete, cool the vessel, and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Do not allow the catalyst to dry.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-iodo-1,2-phenylenediamine, which can be used in the next step without further purification.

Protocol 3: Synthesis of this compound

  • In a round-bottom flask, dissolve the crude 4-iodo-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexane).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Mandatory Visualization

Synthesis_Pathway cluster_0 Stage 1: Iodination cluster_side1 Side Reactions cluster_1 Stage 2: Reduction cluster_side2 Side Reaction cluster_2 Stage 3: Cyclization cluster_side3 Side Reactions o-Nitroaniline o-Nitroaniline 4-Iodo-2-nitroaniline 4-Iodo-2-nitroaniline o-Nitroaniline->4-Iodo-2-nitroaniline I₂, H₂O₂, H₂SO₄ 2-Iodo-6-nitroaniline 2-Iodo-6-nitroaniline o-Nitroaniline->2-Iodo-6-nitroaniline Isomerization Di-iodinated_products Di-iodinated_products 4-Iodo-2-nitroaniline->Di-iodinated_products Over-iodination 4-Iodo-1,2-phenylenediamine 4-Iodo-1,2-phenylenediamine 4-Iodo-2-nitroaniline->4-Iodo-1,2-phenylenediamine Raney Ni, H₂ 2-Methyl-1H-benzo[d]imidazole_precursor 1,2-Phenylenediamine 4-Iodo-2-nitroaniline->2-Methyl-1H-benzo[d]imidazole_precursor De-iodination This compound This compound 4-Iodo-1,2-phenylenediamine->this compound Acetic Acid, Δ N-acetylated_intermediate N-acetylated_intermediate 4-Iodo-1,2-phenylenediamine->N-acetylated_intermediate Incomplete cyclization Polymeric_byproducts Polymeric_byproducts 4-Iodo-1,2-phenylenediamine->Polymeric_byproducts Self-condensation

Caption: Synthetic pathway and potential side reactions for this compound.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_iodination Troubleshooting Iodination cluster_reduction Troubleshooting Reduction cluster_cyclization Troubleshooting Cyclization start Low Yield or Impure Product analysis Characterize crude product (TLC, HPLC, NMR, MS) start->analysis identify_step Identify problematic step analysis->identify_step iodination_issue Low regioselectivity? identify_step->iodination_issue Stage 1 reduction_issue De-iodination observed? identify_step->reduction_issue Stage 2 cyclization_issue Incomplete reaction? identify_step->cyclization_issue Stage 3 iodination_solution Change iodinating agent (e.g., NIS) Optimize solvent and temperature iodination_issue->iodination_solution purification Optimize Purification (Recrystallization, Chromatography) iodination_solution->purification reduction_solution Use milder reducing agent (e.g., Fe/AcOH) Use Raney Ni instead of Pd/C reduction_issue->reduction_solution reduction_solution->purification cyclization_solution Increase reaction time/temperature Use acetic anhydride cyclization_issue->cyclization_solution cyclization_solution->purification

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

Technical Support Center: Purification of 5-Iodo-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Iodo-2-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common methods for purifying this compound are recrystallization and column chromatography. A specialized acid-base purification involving dissolution in an acidic solution, treatment with activated carbon for decolorization, and subsequent precipitation by adding a base is also a highly effective method.[1] Sublimation has also been noted as a powerful technique for obtaining high-purity benzimidazoles, particularly for removing solvent residues.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as 4-iodo-1,2-phenylenediamine and acetic acid or its derivatives.[2] Side products from the synthesis, such as over-iodinated benzimidazoles or products from the oxidation of the phenylenediamine starting material, can also be present.[2] These oxidation byproducts are often highly colored.

Q3: My purified product is still colored. How can I remove the color?

A3: Colored impurities, often arising from the oxidation of diamine precursors, are a common issue in benzimidazole synthesis. An effective method for their removal is to treat a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. This is often incorporated into the recrystallization process.[1]

Q4: I am experiencing low recovery after purification. What are the potential causes?

A4: Low recovery can stem from several factors. During recrystallization, using an excessive amount of solvent, washing the crystals with a solvent that is not ice-cold, or premature crystallization during hot filtration can lead to product loss. In column chromatography, improper solvent system selection can lead to poor separation and co-elution of the product with impurities, resulting in the loss of product during fraction cutting. Additionally, the compound may have some solubility in the mother liquor, which contributes to yield loss.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
"Oiling out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or significant impurities are depressing the melting point.- Use a larger volume of solvent. - Cool the solution more slowly. - Switch to a different solvent system with a lower boiling point.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used), or there are no nucleation sites for crystal growth.- Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Reduce the solvent volume by evaporation and allow it to cool again.
Low purity after recrystallization Impurities are co-crystallizing with the product, or the crystals are not washed sufficiently.- Ensure the cooling process is slow to allow for selective crystallization. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhering mother liquor. - Consider a second recrystallization from a different solvent system.
Product crystallizes in the funnel during hot filtration The solution is cooling too rapidly, causing premature crystallization.- Use a pre-heated funnel and filter flask. - Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. - Perform the filtration as quickly as possible.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities The eluent system does not have the optimal polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound. - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The compound is not eluting from the column The eluent is not polar enough to move the compound through the silica gel.- Gradually increase the polarity of the eluent system. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Add a small amount of a competing agent to the eluent, such as a few drops of triethylamine for basic compounds, to reduce interactions with acidic silica gel. - Ensure the crude product is fully dissolved in a minimal amount of solvent before loading and that the column is not overloaded.
Low recovery of the product The compound is irreversibly adsorbed onto the silica gel, or some fractions containing the product were discarded.- Carefully monitor the fractions using TLC to ensure all product-containing fractions are collected. - If the compound is known to be unstable on silica, consider using a different stationary phase like alumina or a shorter column.

Data Presentation

Table 1: Purification of this compound via Acid-Base Precipitation

ParameterValueReference
Starting Material Crude this compound[1]
Purification Method Dissolution in aqueous acetic acid, decolorization with activated carbon, precipitation with NaOH[1]
Final Purity (by HPLC) > 99.5%[1]
Overall Yield (from starting material) 75.1%[3]
Appearance Rice-white powdery solid[1]

Table 2: Representative Solvent Systems for Purification of Benzimidazole Derivatives

Purification Method Compound Type Solvent/Eluent System Expected Outcome
RecrystallizationHalogenated BenzimidazolesEthanol/WaterGood for moderately polar compounds.
RecrystallizationBenzimidazole DerivativesHexane/Ethyl AcetateEffective for less polar derivatives.
Column ChromatographyIodo-substituted BenzimidazolesHexane:Ethyl Acetate (50:50 to 1:99 v/v)Good separation of non-polar to moderately polar compounds.
Column ChromatographyBenzimidazole DerivativesDichloromethane/MethanolSuitable for more polar compounds.

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation and Recrystallization

This protocol is adapted from a patented method for the purification of this compound.[1]

  • Dissolution: Take the crude this compound and dissolve it in a solution of aqueous acetic acid with heating.

  • Decolorization: To the hot solution, add a small amount of activated carbon (approximately 1-2% w/w of the crude product). Stir the mixture for 10-15 minutes while maintaining the temperature.

  • Hot Filtration: Perform a hot filtration through a pad of celite to remove the activated carbon. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Precipitation: Cool the filtrate and slowly add a 30% aqueous sodium hydroxide solution with stirring until the pH is greater than 11. A solid precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid cake with deionized water until the filtrate is neutral.

  • Drying: Dry the purified product under vacuum to obtain this compound as a rice-white powder.

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of benzimidazole derivatives that can be adapted for this compound.

  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates with the crude material. A good starting point for this compound is a mixture of hexane and ethyl acetate or dichloromethane and methanol. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_purification Purification Workflow for this compound crude Crude Product dissolution Dissolution in Aqueous Acetic Acid crude->dissolution decolorization Decolorization with Activated Carbon dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration precipitation Precipitation (add NaOH, pH > 11) hot_filtration->precipitation isolation Isolation via Vacuum Filtration precipitation->isolation washing Washing with Water isolation->washing drying Drying washing->drying pure_product Pure Product (>99.5% Purity) drying->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Low Purity After Initial Purification colored_product Colored Product? start->colored_product oiling_out Oiling Out? slow_cool Slow Down Cooling oiling_out->slow_cool Yes change_solvent Change Solvent System oiling_out->change_solvent Yes poor_sep Poor Separation? oiling_out->poor_sep No final_product High Purity Product slow_cool->final_product change_solvent->final_product optimize_eluent Optimize Eluent (via TLC) poor_sep->optimize_eluent Yes gradient Use Gradient Elution poor_sep->gradient Yes poor_sep->final_product No optimize_eluent->final_product gradient->final_product colored_product->oiling_out No charcoal Treat with Activated Carbon colored_product->charcoal Yes charcoal->final_product

Caption: Troubleshooting logic for common purification issues.

References

Overcoming solubility issues with 5-Iodo-2-methyl-1H-benzo[D]imidazole in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Iodo-2-methyl-1H-benzo[d]imidazole

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For most biological assays, the recommended starting solvent is dimethyl sulfoxide (DMSO). Benzimidazole derivatives generally exhibit good solubility in powerful hydrogen bonding solvents like DMSO and dimethylformamide (DMF).[1] It is crucial to first prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be diluted into your aqueous assay buffer.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What should I do?

A2: This is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your assay.

  • Increase DMSO Carryover (with caution): You can slightly increase the percentage of DMSO in your final solution. However, most cell lines are sensitive to DMSO concentrations above 0.5-1%. Always run a vehicle control with the same DMSO concentration to assess solvent toxicity.

  • Use a Co-solvent: Incorporating a water-miscible co-solvent can improve solubility.[2][3] After dissolving the compound in a minimal amount of DMSO, you can add solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) before the final dilution in aqueous buffer.

  • Employ Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be added to the assay medium at low concentrations (typically 0.01-0.1%) to help maintain compound solubility.[4]

  • pH Adjustment: Benzimidazoles are weak bases and can be soluble in acidic aqueous solutions.[5] If your experimental conditions permit, adjusting the pH of the buffer might increase the compound's solubility. However, ensure the pH change does not affect your assay's biological components.

Q3: Can I dissolve the compound directly in water or PBS?

A3: It is highly unlikely. Benzimidazole and its derivatives generally have very limited solubility in water.[5] Attempting to dissolve it directly in aqueous solutions will likely result in an insoluble suspension, leading to inaccurate and non-reproducible assay results.

Q4: How should I store the stock solution?

A4: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption, which can cause the compound to precipitate out of the DMSO solution over time.

Troubleshooting Guide

Use the table below to diagnose and solve common solubility issues.

Problem Potential Cause Recommended Solution(s)
Compound won't dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Gently warm the solution (to 37°C) and vortex. If it still doesn't dissolve, try increasing the volume of DMSO. Ensure DMSO is anhydrous.
Stock solution appears cloudy or has crystals after freezing. The compound has a low solubility limit in DMSO at low temperatures, or water has contaminated the stock.Warm the vial to room temperature or 37°C and vortex thoroughly until the solution is clear before making dilutions. Centrifuge the vial to pellet any undissolved material and use the supernatant.
Precipitation observed immediately upon dilution into aqueous buffer. The compound's solubility limit in the final aqueous buffer has been exceeded.Decrease the final compound concentration. Prepare an intermediate dilution in a co-solvent/buffer mixture. Increase the final percentage of DMSO (if tolerable by the assay).
Assay results are inconsistent or not dose-dependent. Compound may be precipitating over the course of the experiment, leading to variable effective concentrations.Visually inspect assay plates for precipitation under a microscope. Use one of the solubility enhancement techniques listed in A2 (e.g., co-solvents, surfactants). Reduce the incubation time if possible.

Solvent Properties and Data

Solvent Type Typical Benzimidazole Solubility Notes for Biological Assays
Water / PBS Aqueous BufferVery Poor / InsolubleNot recommended for initial stock preparation.
Ethanol Polar ProticFreely Soluble to Sparingly Soluble[5]Can be used as a co-solvent. May be toxic to cells at >1% concentration.
DMSO Polar AproticHighRecommended for primary stock solutions. Generally tolerated by cells up to 0.5%.
DMF Polar AproticHigh[1]Effective solvent, but generally more toxic to cells than DMSO.
Methanol Polar ProticSolubleCan form complexes with benzimidazoles.[1] Higher volatility and toxicity than ethanol.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out a desired amount of this compound powder (Molecular Weight: 258.05 g/mol ). For 1 mg of compound, you will need 38.75 µL of DMSO to make a 10 mM solution.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilize: Vortex the mixture vigorously. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the final solution is clear and free of any visible particles.

  • Store: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes and store at -20°C or -80°C.

Protocol 2: Serial Dilution for a Cell-Based Assay

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Vortex gently to ensure homogeneity.

  • Intermediate Dilution: Prepare an intermediate dilution from the 10 mM stock. For example, dilute the stock 1:100 in cell culture medium to get a 100 µM solution. Crucially, add the DMSO stock to the medium while vortexing the medium to facilitate rapid mixing and prevent precipitation.

  • Serial Dilutions: Perform serial dilutions from the 100 µM intermediate solution using fresh cell culture medium to achieve your final desired concentrations (e.g., 30 µM, 10 µM, 3 µM, etc.).

  • Vehicle Control: Prepare a vehicle control that contains the same final concentration of DMSO as your highest compound concentration.

  • Apply to Cells: Add the final dilutions and the vehicle control to your assay plates. Visually inspect the wells for any signs of precipitation after addition.

Diagrams

Below are diagrams illustrating a general workflow for troubleshooting solubility and a representative signaling pathway where a benzimidazole compound might be investigated.

G start Start: Weigh Compound dissolve_dmso Attempt to Dissolve in 100% DMSO start->dissolve_dmso is_soluble Is it fully dissolved? dissolve_dmso->is_soluble warm_vortex Warm (37°C) & Vortex is_soluble->warm_vortex No stock_ok Stock Solution (e.g., 10 mM) Ready for Dilution is_soluble->stock_ok Yes warm_vortex->dissolve_dmso dilute Dilute to Final Conc. in Aqueous Buffer stock_ok->dilute is_precipitate Precipitation Observed? dilute->is_precipitate troubleshoot Troubleshooting Steps: - Lower Final Concentration - Add Co-solvent (EtOH, PEG) - Add Surfactant (Tween-80) is_precipitate->troubleshoot Yes assay_ready Assay Ready (Run Vehicle Control) is_precipitate->assay_ready No troubleshoot->dilute

Caption: Workflow for preparing and troubleshooting compound solubility.

G ligand Ligand receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->receptor pi3k PI3K receptor->pi3k Activates compound 5-Iodo-2-methyl-1H- benzo[d]imidazole compound->receptor Inhibits? compound->pi3k Inhibits? akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: Example kinase signaling pathway potentially targeted by benzimidazoles.

References

Optimizing reaction conditions for 5-Iodo-2-methyl-1H-benzo[D]imidazole derivatization

Author: BenchChem Technical Support Team. Date: December 2025

An extensive technical support center designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 5-Iodo-2-methyl-1H-benzo[d]imidazole.

Technical Support Center: Derivatization of this compound

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for common derivatization reactions of this compound.

Section 1: N-Alkylation of the Benzimidazole Core

The N-alkylation of the benzimidazole ring is a fundamental step in modifying the compound's properties. Success depends on the careful selection of base, solvent, and alkylating agent.

Troubleshooting Guide & FAQs for N-Alkylation

Q1: My N-alkylation reaction yield is low, or the reaction is not proceeding to completion. What are the common causes and solutions?

A: Low yields often result from incomplete deprotonation of the imidazole nitrogen, reducing its nucleophilicity, or low reactivity of the alkylating agent.[1]

  • Evaluate the Base and Solvent:

    • Strong Bases: For complete deprotonation, especially with less reactive alkylating agents, use a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF.[1]

    • Weaker Bases: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient for more reactive alkylating agents (e.g., benzyl bromide, methyl iodide) and offer broader functional group tolerance.[1] Cs₂CO₃ is frequently reported as highly effective.[1]

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and Acetonitrile are commonly used as they effectively dissolve the benzimidazole and base.[1]

  • Assess the Alkylating Agent: The reactivity of alkyl halides follows the order: I > Br > Cl.[1] If you are using an alkyl chloride, the reaction may require more forcing conditions (higher temperature, stronger base).

  • Increase Reaction Temperature: Raising the temperature can significantly improve reaction rates.[1] Monitor the reaction by TLC or LC-MS while systematically increasing the temperature to avoid decomposition.[1]

Q2: I am observing a significant amount of a dialkylated (quaternary imidazolium salt) product. How can I prevent this?

A: Dialkylation occurs when the N-alkylated product undergoes a second alkylation. This is common with highly reactive alkylating agents or at high concentrations.[2]

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.[2]

  • Lower the Temperature: Reducing the temperature can decrease the rate of the second alkylation.[2]

  • Dilute the Reaction: Lowering the reactant concentration can reduce the likelihood of the product reacting further.[2]

  • Monitor Closely: Stop the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS analysis.[2]

Q3: My alkylation is producing a mixture of N1 and N3 isomers. How can I control the regioselectivity?

A: For unsymmetrical benzimidazoles, achieving high regioselectivity can be challenging.

  • Steric Hindrance: A bulky alkylating agent will preferentially react at the less sterically hindered nitrogen.[1]

  • Protecting Groups: For complex syntheses where regioselectivity is critical, using a protecting group on one of the nitrogen atoms is a reliable strategy to direct alkylation to the desired position.[1]

Table 1: Optimization of N-Alkylation Reaction Conditions
ConditionObservationTroubleshooting Steps / Recommendations
Base/Solvent
K₂CO₃ in Acetone/AcetonitrileModerate yield, often requires reflux. Suitable for reactive alkyl halides.For sluggish reactions, switch to a stronger base/solvent system.
NaH in THF/DMF (anhydrous)High yield. Ensures complete deprotonation.[1] Requires strict inert and anhydrous conditions.Ensure solvent is anhydrous and reagents are pure. Trace water will quench the NaH.
Cs₂CO₃ in DMFOften provides higher yields than K₂CO₃, especially for less reactive systems.[1]A good alternative to NaH when milder conditions are desired.
Temperature
Room TemperatureReaction may be slow or incomplete, especially with alkyl bromides or chlorides.Gradually increase temperature in 10-20 °C increments while monitoring reaction progress.[3]
60-100 °CIncreased reaction rate.[1] Risk of side reactions, especially dialkylation and decomposition.[1]Do not overheat. Monitor for the appearance of side products by TLC/LC-MS.
Alkylating Agent
Alkyl Iodide (e.g., CH₃I)Highly reactive, reaction is often fast at room temperature. High risk of dialkylation.Use 1.0-1.1 equivalents of the alkylating agent. Consider cooling the reaction initially.
Alkyl Bromide (e.g., Benzyl Bromide)Good reactivity, often requires mild heating. Lower risk of dialkylation than iodides.A good balance of reactivity and control.
Alkyl Chloride (e.g., Benzyl Chloride)Least reactive. Often requires a strong base (NaH) and higher temperatures.Consider converting the chloride to the corresponding iodide in situ with NaI (Finkelstein reaction) if reactivity is too low.
Detailed Protocol: N-Methylation of this compound
  • Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Visualization: N-Alkylation Experimental Workflow

N_Alkylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification setup_reagents Combine Benzimidazole and Anhydrous DMF setup_inert Establish Inert Atmosphere (Ar/N2) deprotonation Cool to 0°C Add Base (e.g., NaH) setup_inert->deprotonation alkylation Add Alkylating Agent (e.g., CH3I) deprotonation->alkylation stir Stir at RT (2-4h) alkylation->stir monitoring Monitor by TLC / LC-MS stir->monitoring quench Quench with Cold Water monitoring->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify by Column Chromatography extract->purify

Caption: General experimental workflow for N-alkylation.

Section 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds at the 5-position by coupling the aryl iodide with a boronic acid or ester.

Troubleshooting Guide & FAQs for Suzuki Coupling

Q1: My Suzuki coupling reaction has low or no conversion. What should I check first?

A: Low conversion is often related to catalyst deactivation, inefficient transmetalation, or poor reagent quality.

  • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Ensure your solvents were properly degassed and the reaction is maintained under a strictly inert atmosphere.[4] Use a reliable precatalyst or ensure complete in-situ reduction if using a Pd(II) source.[4]

  • Inefficient Transmetalation: This step is base-mediated. Ensure the base is strong enough and soluble. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃. The addition of water to solvents like dioxane or THF can facilitate the formation of the reactive boronate species.[4]

  • Reagent Quality: Use pure, dry reagents and solvents. Boronic acids can degrade on storage.

Q2: I am observing significant side products, such as homocoupling of my boronic acid or dehalogenation of my starting material. How can I minimize these?

A: These side reactions are common and can often be suppressed by optimizing conditions.

  • Homocoupling of Boronic Acid: This is typically caused by the presence of oxygen.[4] Rigorous degassing of solvents and maintaining a positive pressure of inert gas is critical. Using a direct Pd(0) source like Pd(PPh₃)₄ can also help.[4]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be caused by excess water or high temperatures. Use anhydrous solvents or consider using more stable boronic esters (e.g., pinacol esters).[4]

  • Dehalogenation (Hydrodehalogenation): The iodo group is replaced by hydrogen. This can be promoted by certain phosphine ligands or impurities.[4] Try screening different ligands and ensure all reagents are pure.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
ParameterCondition / ReagentObservation
Palladium Source Pd(PPh₃)₄ (5 mol%)Reliable Pd(0) source. Good starting point for most reactions.[4]
Pd(OAc)₂ / Ligand (1-2 mol%)Pd(II) source that requires in-situ reduction. Performance is highly ligand-dependent.[5]
Ligand PPh₃Standard, versatile ligand.
Buchwald Ligands (e.g., XPhos, SPhos)Bulky, electron-rich ligands that can accelerate oxidative addition and improve yields for challenging substrates.[4]
Base K₂CO₃ / Na₂CO₃ (2 eq)Common, inexpensive bases. May be less effective for difficult couplings.[4][5]
K₃PO₄ / Cs₂CO₃ (2 eq)Stronger, more effective bases that often improve reaction rates and yields, particularly in THF or dioxane.[4]
Solvent Toluene, Dioxane, or THF with Water (e.g., 4:1)A mixture of organic solvent and water is standard. Water facilitates the formation of the active boronate species.[4]
DMF / WaterCan be effective, especially under microwave heating conditions.[5]
Temperature 80-110 °CTypical temperature range for Suzuki couplings.[4][6] Higher temperatures may be needed but increase the risk of side reactions.
Detailed Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
  • Setup: To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-I pd0->oa_complex Oxidative Addition pd0->oa_complex Ar-I re_start oa_complex->re_start Base-mediated Transmetalation tm_start oa_complex->tm_start R'-B(OH)2 + Base tm_complex Ar-Pd(II)L2-Ar' tm_complex->pd0 Ar-Ar' oa_start tm_complex->oa_start Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Section 3: C-N Bond Formation via Buchwald-Hartwig Amination

This reaction enables the synthesis of N-arylated benzimidazoles by coupling the 5-iodo position with a primary or secondary amine. The reaction is highly sensitive to the ligand, base, and reaction conditions.[7][8]

Troubleshooting Guide & FAQs for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination has failed or shows very low conversion. What are the most critical parameters to check?

A: This reaction is notoriously sensitive. The most common failure points are the inert atmosphere, reagent quality, and catalyst/ligand choice.[7][9]

  • Inert Atmosphere: The Pd(0) catalytic species is extremely sensitive to oxygen.[7] Ensure the reaction vessel was rigorously degassed and maintained under a positive pressure of argon or nitrogen throughout the entire process.[7]

  • Reagent Quality: All reagents (amine, aryl iodide) and the solvent must be pure and anhydrous.[7] Trace water can deactivate the catalyst.

  • Catalyst/Ligand Choice: This is often the most crucial factor. The combination of the palladium precursor and the phosphine ligand must be suitable for your specific substrates.[7] For N-heterocycles, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XantPhos) are generally effective.[3]

Q2: How do I select the appropriate base for my reaction?

A: The base plays a critical role and must be chosen carefully based on the functional group tolerance of your substrates.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are the most common and often lead to higher reaction rates.[3][7] However, they are incompatible with base-sensitive functional groups (e.g., esters).[7]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer much broader functional group tolerance but may require higher temperatures or longer reaction times.[7]

Q3: My reaction mixture turned black, and I have a complex mixture of products. What happened?

A: A dark color often indicates catalyst decomposition (formation of palladium black) or degradation of starting materials/products.

  • Catalyst Decomposition: This can be caused by oxygen contamination or excessively high temperatures.

  • Side Reactions: Competing side reactions like β-hydride elimination can occur, leading to hydrodehalogenation of the starting material.[3][8] Using a bulkier ligand can sometimes sterically hinder this pathway.[3]

Table 3: Optimization of Buchwald-Hartwig Amination Conditions
ParameterCondition / ReagentObservation
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common Pd(II) and Pd(0) sources. Often used but can be less reliable than modern precatalysts.[3]
G3/G4 Precatalysts (e.g., XPhos Pd G3)More reliable and reproducible, delivering the active L-Pd(0) species cleanly.[3] Recommended for improved efficiency.
Ligand Biarylphosphines (RuPhos, XPhos, etc.)Bulky and electron-rich ligands that are highly effective for coupling amines with aryl halides. The choice is often substrate-dependent and may require screening.[3][7]
XantPhosA versatile ligand with a large bite angle, often successful in various amination reactions.[3]
Base NaOtBuA strong, effective base for many systems, leading to high reaction rates.[3] Not suitable for base-sensitive substrates.
LHMDSA strong, non-nucleophilic base that can be an alternative to NaOtBu.[3]
Cs₂CO₃ / K₃PO₄Milder inorganic bases suitable for substrates with sensitive functional groups.[3][7]
Solvent Toluene, 1,4-Dioxane, THFCommon anhydrous, deoxygenated aprotic solvents.[3] Toluene is often a good choice due to its high boiling point.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
  • Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Evacuate and backfill the tube with argon (repeat three times).

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 eq).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu, 1.4 eq) in one portion.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[7]

Visualization: Troubleshooting Low Conversion in Cross-Coupling

Troubleshooting_Workflow start Low / No Conversion in Cross-Coupling check_inert Is the inert atmosphere robust? start->check_inert improve_inert Action: Re-run with rigorous degassing and positive Ar/N2 pressure. check_inert->improve_inert No check_reagents Are reagents & solvents pure and anhydrous? check_inert->check_reagents Yes improve_inert->start Re-evaluate purify_reagents Action: Use freshly purified reagents and anhydrous solvents. check_reagents->purify_reagents No check_catalyst Is the catalyst system (ligand/base) optimal? check_reagents->check_catalyst Yes purify_reagents->start Re-evaluate screen_conditions Action: Screen different ligands, bases, and temperatures. check_catalyst->screen_conditions No success Problem Solved check_catalyst->success Yes screen_conditions->start Re-evaluate

Caption: Troubleshooting workflow for low conversion.

Section 4: General Purification Strategies

FAQs for Purification

Q1: My crude product is an oil/gum that is difficult to handle and purify. What can I do?

A: Benzimidazole derivatives can sometimes be difficult to crystallize.

  • Trituration: Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.

  • Salt Formation: Consider forming a salt (e.g., hydrochloride or hydrobromide) which is often more crystalline and easier to handle than the free base.

  • Chromatography: If the product is not basic enough to streak on silica gel, column chromatography is the most common and effective purification method.[1][7]

Q2: What are the best practices for column chromatography of benzimidazole derivatives?

A:

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used.

  • Tailing: If the compound streaks (tails) on the silica gel column due to its basicity, add a small amount of triethylamine (~0.5-1%) or ammonia solution to the eluent to suppress this interaction.

  • Stationary Phase: While silica gel is most common, alumina (basic or neutral) can be a good alternative for very basic compounds.[1]

References

Troubleshooting inconsistent results in 5-Iodo-2-methyl-1H-benzo[D]imidazole bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during bioassays with 5-Iodo-2-methyl-1H-benzo[D]imidazole.

I. Compound-Specific Issues: Solubility and Stability

Inconsistent results in bioassays can often be traced back to the handling and stability of the test compound. While specific quantitative data for this compound is not extensively published, the following guidance is based on the general properties of benzimidazole derivatives.

FAQs: Compound Handling

Q1: What is the recommended solvent for dissolving this compound?

A1: Benzimidazole derivatives are often soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium.

Q2: How can I avoid compound precipitation in my aqueous assay buffer or cell culture medium?

A2: Precipitation can be a major source of inconsistency. To mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity.

  • Solubility Testing: Before starting your bioassay, perform a preliminary solubility test. Prepare your highest working concentration of the compound in the assay buffer or medium and visually inspect for any precipitation over time.

  • Sonication: If you observe slight precipitation, gentle sonication may help to redissolve the compound.

  • Fresh Dilutions: Always prepare fresh dilutions of the compound from your DMSO stock for each experiment.

Q3: How stable is this compound in solution?

A3: The stability of benzimidazole derivatives in solution can vary. A comprehensive study on the stability of various benzimidazoles found that working solutions are best stored at -80°C or -20°C and should be freshly prepared on a regular basis.[1] It is advisable to aliquot your DMSO stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability in aqueous solutions at 37°C (typical incubation temperature) may be limited, so it is best to add the compound to your assay immediately after dilution.

II. Troubleshooting Guide: In Vitro Tubulin Polymerization Assay

This compound is known to inhibit tubulin polymerization. Inconsistencies in this assay can obscure the true inhibitory potential of the compound.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Tubulin Stock Prepare Tubulin Stock Mix Tubulin and Buffer Mix Tubulin and Buffer Prepare Tubulin Stock->Mix Tubulin and Buffer Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Mix Tubulin and Buffer Prepare Compound Dilutions Prepare Compound Dilutions Add Compound/Vehicle Add Compound/Vehicle Prepare Compound Dilutions->Add Compound/Vehicle Mix Tubulin and Buffer->Add Compound/Vehicle Incubate at 37°C Incubate at 37°C Add Compound/Vehicle->Incubate at 37°C Monitor Absorbance (340nm) Monitor Absorbance (340nm) Incubate at 37°C->Monitor Absorbance (340nm) Plot Absorbance vs. Time Plot Absorbance vs. Time Monitor Absorbance (340nm)->Plot Absorbance vs. Time Calculate Polymerization Rate Calculate Polymerization Rate Plot Absorbance vs. Time->Calculate Polymerization Rate Determine IC50 Determine IC50 Calculate Polymerization Rate->Determine IC50

Caption: Workflow for a typical in vitro tubulin polymerization assay.

FAQs: Tubulin Polymerization Assay

Q1: I am not observing any tubulin polymerization in my control group. What could be the reason?

A1: A lack of polymerization in the control is a critical issue. Potential causes and solutions are outlined in the table below.

Possible CauseRecommended Solution
Inactive Tubulin Ensure tubulin is stored correctly at -80°C and avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
Incorrect Temperature The assay is highly temperature-dependent. Ensure the plate reader is pre-warmed to 37°C.[2]
Incorrect Buffer Composition Verify the pH and concentration of all buffer components, especially GTP and MgCl2, which are essential for polymerization.
Low Tubulin Concentration Ensure the tubulin concentration is optimal for polymerization under your assay conditions.

Q2: My replicate wells show high variability.

A2: High variability between replicates can mask the true effect of your compound.

Possible CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for reagents where possible.
Air Bubbles Avoid introducing air bubbles into the wells, as they can interfere with absorbance readings.
Temperature Gradients Ensure the entire plate is at a uniform temperature. Avoid "edge effects" by not using the outer wells of the 96-well plate.

Q3: I see an unexpected increase in absorbance at the beginning of the assay, even with the inhibitor.

A3: This could be due to compound precipitation or tubulin aggregation.

Possible CauseRecommended Solution
Compound Precipitation Visually inspect the wells for any precipitate. Test the compound's solubility in the assay buffer alone.[2]
Tubulin Aggregation If the tubulin stock has been stored improperly, it may form aggregates. Centrifuge the tubulin solution at high speed before use to remove aggregates.[2]

III. Troubleshooting Guide: Cell-Based Viability/Cytotoxicity Assays (e.g., MTT Assay)

Cell-based assays are crucial for determining the biological activity of this compound. However, these assays are prone to variability.

Experimental Workflow: MTT Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Add Compound to Cells Add Compound to Cells Cell Seeding->Add Compound to Cells Compound Dilution Compound Dilution Compound Dilution->Add Compound to Cells Incubate (e.g., 48-72h) Incubate (e.g., 48-72h) Add Compound to Cells->Incubate (e.g., 48-72h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance (570nm) Read Absorbance (570nm) Solubilize Formazan->Read Absorbance (570nm) Calculate % Viability Calculate % Viability Read Absorbance (570nm)->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50 G cluster_polymerization Microtubule Polymerization cluster_inhibition Inhibition by Benzimidazole Tubulin Dimers (α/β) Tubulin Dimers (α/β) Protofilament Protofilament Tubulin Dimers (α/β)->Protofilament Polymerization Inhibited Dimer Inhibited Dimer Tubulin Dimers (α/β)->Inhibited Dimer Microtubule Microtubule Protofilament->Microtubule Assembly Benzimidazole Benzimidazole Benzimidazole->Tubulin Dimers (α/β) Binds to β-tubulin Inhibited Dimer->Protofilament Polymerization Blocked

References

Identification of byproducts in 5-Iodo-2-methyl-1H-benzo[D]imidazole synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-2-methyl-1H-benzo[D]imidazole and the identification of byproducts by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of the synthesis of this compound.

Problem: An unexpected peak is observed in my HPLC chromatogram.

Answer:

An unexpected peak in your chromatogram likely corresponds to a byproduct from the synthesis. The synthesis of this compound is a multi-step process, and impurities can arise from each stage. The most common synthesis route involves:

  • Iodination: o-Nitroaniline is iodinated to form 4-iodo-2-nitroaniline.

  • Reduction: The nitro group of 4-iodo-2-nitroaniline is reduced to an amine, yielding 4-iodo-1,2-phenylenediamine.

  • Cyclization: 4-iodo-1,2-phenylenediamine is cyclized with acetic acid to form the final product.

Based on this, potential byproducts include:

  • Unreacted Starting Material: o-Nitroaniline.

  • Incomplete Iodination Product: 2-methyl-1H-benzo[d]imidazole (if the starting material for cyclization was not iodinated).

  • Incomplete Reduction Product: 4-iodo-2-nitroaniline.

  • Unreacted Intermediate: 4-iodo-1,2-phenylenediamine.

  • Over-iodinated Products: Di-iodinated benzimidazole species.

To identify the unknown peak, you can:

  • Analyze Standards: Inject commercially available standards of the potential byproducts.

  • Vary Injection Volume: If the peak is very small, it could be a minor impurity. Increasing the injection volume might help in its identification, but be cautious of overloading the column with the main peak.

  • Evaluate Elution Order: In reversed-phase HPLC, more polar compounds elute earlier. Therefore, you can expect the following elution order based on decreasing polarity:

    • o-Nitroaniline

    • 4-iodo-1,2-phenylenediamine

    • 4-iodo-2-nitroaniline

    • 2-methyl-1H-benzo[d]imidazole

    • This compound

Problem: My peaks are broad and tailing.

Answer:

Broad and tailing peaks, especially for basic compounds like benzimidazoles, are a common issue in HPLC. This can be caused by several factors:

  • Secondary Interactions: The basic nitrogen atoms in the benzimidazole ring can interact with acidic silanol groups on the surface of the silica-based C18 column. This leads to peak tailing.

    • Solution: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) can suppress the ionization of the silanol groups and the basicity of the analyte, leading to more symmetrical peaks.[1] Using a highly end-capped column or a column specifically designed for the analysis of basic compounds can also mitigate this issue.

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.

    • Solution: Dilute your sample and inject a smaller volume.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

Problem: My retention times are shifting.

Answer:

Retention time variability can compromise the reliability of your results. Common causes include:

  • Changes in Mobile Phase Composition: Even small variations in the solvent ratio or pH can significantly affect the retention of ionizable compounds like benzimidazoles.[2][3][4][5][6]

    • Solution: Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. Use a buffer to maintain a stable pH.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Pump Issues: Inconsistent flow rates from the HPLC pump will cause retention time shifts.

    • Solution: Regularly maintain your HPLC pump, including checking for leaks and replacing worn seals.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: Based on the common three-step synthesis, the most probable byproducts are:

  • o-Nitroaniline: Unreacted starting material from the iodination step.

  • 4-iodo-2-nitroaniline: Incomplete reduction of the nitro group.

  • 4-iodo-1,2-phenylenediamine: Unreacted intermediate from the cyclization step.

  • 2-methyl-1H-benzo[d]imidazole: Formed if the starting o-phenylenediamine was not iodinated.

  • Di-iodinated species: From over-iodination of the aromatic ring.

Q2: How can I predict the elution order of the product and potential byproducts in reversed-phase HPLC?

A2: In reversed-phase HPLC, elution is primarily driven by polarity. More polar compounds have less affinity for the nonpolar stationary phase and elute earlier. The expected elution order from earliest to latest is:

  • o-Nitroaniline (most polar)

  • 4-iodo-1,2-phenylenediamine

  • 4-iodo-2-nitroaniline

  • 2-methyl-1H-benzo[d]imidazole

  • This compound (least polar)

Q3: What is a good starting point for an HPLC method to analyze my reaction mixture?

A3: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm or 280 nm).

  • Column Temperature: 30 °C.

Q4: My main product peak is very large, and I can't see the small impurity peaks. What should I do?

A4: This is a common challenge when trying to detect trace impurities. You can try a few approaches:

  • Zoom in on the baseline: Modern chromatography data systems allow you to expand the y-axis to see very small peaks.

  • Inject a more concentrated sample: This will increase the size of the impurity peaks, but be aware that it may also cause the main peak to overload the column and detector.

  • Use a diode array detector (DAD): A DAD can help to confirm if a small peak is a real compound by providing its UV spectrum, which can be compared to the spectrum of the main peak.

Quantitative Data Summary

While specific retention times are highly dependent on the exact HPLC system, column, and mobile phase conditions, the following table provides a qualitative and estimated quantitative overview of the expected chromatographic behavior of the target compound and its potential byproducts in a typical reversed-phase HPLC method.

CompoundStructureExpected Retention Time (Relative to Product)Potential Issues
This compound C₈H₇IN₂1.00 (Reference)Peak tailing due to basicity.
2-methyl-1H-benzo[d]imidazoleC₈H₈N₂~0.8 - 0.9Peak tailing.
4-iodo-2-nitroanilineC₆H₅IN₂O₂~0.6 - 0.7-
4-iodo-1,2-phenylenediamineC₆H₇IN₂~0.4 - 0.5Prone to oxidation.
o-NitroanilineC₆H₆N₂O₂~0.2 - 0.3-

Experimental Protocols

HPLC Method for the Analysis of this compound Synthesis

This protocol provides a general method for the separation and identification of this compound and its potential byproducts. Method optimization may be required for specific applications.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Reference standards of this compound and potential byproducts (if available).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of 50:50 (v/v) Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Dilute a sample of the reaction mixture in the diluent to a concentration where the main peak is on scale.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution is recommended for separating compounds with a wide range of polarities.

    • Time (min) | % Mobile Phase A | % Mobile Phase B

    • --- | --- | ---

    • 0 | 95 | 5

    • 20 | 5 | 95

    • 25 | 5 | 95

    • 26 | 95 | 5

    • 30 | 95 | 5

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD detection from 200-400 nm. Monitor at 254 nm and 280 nm for quantification.

Visualizations

Byproduct_Identification_Workflow Workflow for Byproduct Identification start Unexpected Peak in HPLC Chromatogram check_blanks Inject Blank (Diluent) and Mobile Phase start->check_blanks is_ghost_peak Is the Peak Present in the Blank? check_blanks->is_ghost_peak ghost_peak Ghost Peak: - Contaminated Solvent - Carryover from Previous Injection is_ghost_peak->ghost_peak Yes not_ghost_peak Peak is a Real Compound (Byproduct or Contaminant) is_ghost_peak->not_ghost_peak No analyze_standards Inject Standards of Potential Byproducts not_ghost_peak->analyze_standards match_found Byproduct Identified analyze_standards->match_found Match Found no_match Byproduct Not Identified analyze_standards->no_match No Match optimize_synthesis Optimize Synthesis to Minimize Byproduct Formation match_found->optimize_synthesis lc_ms_analysis Further Analysis: - LC-MS for Mass Information - Fraction Collection and NMR no_match->lc_ms_analysis lc_ms_analysis->optimize_synthesis

Caption: A logical workflow for identifying unexpected peaks in an HPLC chromatogram.

Synthesis_Pathway Synthesis Pathway and Potential Byproducts cluster_synthesis Main Synthesis Route cluster_byproducts Potential Byproducts o-Nitroaniline o-Nitroaniline 4-iodo-2-nitroaniline 4-iodo-2-nitroaniline o-Nitroaniline->4-iodo-2-nitroaniline Iodination Unreacted_oNA o-Nitroaniline o-Nitroaniline->Unreacted_oNA 4-iodo-1,2-phenylenediamine 4-iodo-1,2-phenylenediamine 4-iodo-2-nitroaniline->4-iodo-1,2-phenylenediamine Reduction Incomplete_Reduction 4-iodo-2-nitroaniline 4-iodo-2-nitroaniline->Incomplete_Reduction This compound This compound 4-iodo-1,2-phenylenediamine->this compound Cyclization Unreacted_Intermediate 4-iodo-1,2-phenylenediamine 4-iodo-1,2-phenylenediamine->Unreacted_Intermediate Non-iodinated_Product 2-methyl-1H-benzo[d]imidazole This compound->Non-iodinated_Product From uniodinated starting material

Caption: The synthetic pathway of this compound and the origin of potential byproducts.

References

Technical Support Center: Scaling Up the Synthesis of 5-Iodo-2-methyl-1H-benzo[d]imidazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Iodo-2-methyl-1H-benzo[d]imidazole. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic route is a three-step process starting from o-nitroaniline. This involves:

  • Iodination: Electrophilic iodination of o-nitroaniline to form 4-iodo-2-nitroaniline.[1][2]

  • Reduction: Reduction of the nitro group of 4-iodo-2-nitroaniline to yield 4-iodo-1,2-phenylenediamine.[1][2]

  • Cyclization: Condensation and cyclization of 4-iodo-1,2-phenylenediamine with an acetic acid equivalent to form the final product.[1][2]

Q2: What are the critical parameters to control during the scale-up of the iodination step?

A2: Temperature control is crucial to minimize the formation of side products. The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and prevent the formation of undesired isomers and oxidative side products.[3] The rate of addition of the iodinating agent should also be carefully controlled.

Q3: Are there alternatives to Raney Nickel for the reduction of the nitro group at scale?

A3: Yes, several alternatives to Raney Nickel can be considered for large-scale reductions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.[4][5][6] Other options include using iron powder in acidic media (e.g., with ammonium chloride or acetic acid) or tin(II) chloride.[5][7] The choice of reducing agent will depend on factors such as cost, safety, and ease of workup.

Q4: How can I improve the yield and purity of the final product during the cyclization step?

A4: To improve the yield and purity, ensure the complete consumption of the starting diamine before workup. The choice of cyclizing agent and reaction conditions is also important. While acetic acid is commonly used, using orthoesters like triethyl orthoacetate can sometimes lead to cleaner reactions and higher yields.[1] Maintaining an optimal reaction temperature is also critical to prevent degradation of the product.

Q5: What are the common impurities I should look for in the final product?

A5: Common impurities may include unreacted starting materials (4-iodo-1,2-phenylenediamine), byproducts from the iodination step (isomers of iodo-2-nitroaniline), and potentially over-alkylated or rearranged products from the cyclization step. It is also important to monitor for residual metals if catalysts like Raney Nickel or Pd/C are used.

Troubleshooting Guides

Iodination of o-Nitroaniline
Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4-iodo-2-nitroaniline Incomplete reaction.Increase reaction time or temperature slightly. Ensure efficient stirring.
Formation of di-iodinated or other isomeric byproducts.Maintain a low reaction temperature (0-5 °C). Control the rate of addition of the iodinating agent.
Oxidation of the starting material or product.Use a milder iodinating agent if possible. Ensure the reaction is performed under an inert atmosphere if necessary.
Reaction mixture is dark or tarry Oxidation of the aniline derivative.Use a milder oxidizing agent or control the stoichiometry carefully. Ensure the temperature is kept low.
Difficult to isolate the product Product is soluble in the reaction mixture.After reaction completion, pour the mixture into ice-water to precipitate the product.
Emulsion formation during workup.Add a saturated brine solution to help break the emulsion during extraction.
Reduction of 4-iodo-2-nitroaniline
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reduction Inactive catalyst (e.g., old Raney Nickel or Pd/C).Use fresh or freshly activated catalyst. Increase catalyst loading.
Insufficient hydrogen pressure (for catalytic hydrogenation).Ensure the system is properly sealed and increase the hydrogen pressure.
Poor mixing.Ensure vigorous stirring, especially for heterogeneous reactions.
Formation of side products (e.g., azo compounds) Use of overly harsh reducing agents like LiAlH4.Use milder and more selective reducing agents like catalytic hydrogenation or Fe/NH4Cl.[4]
Difficult to remove the catalyst after reaction Fine catalyst particles.Filter the reaction mixture through a pad of celite to remove fine particles.
Cyclization of 4-iodo-1,2-phenylenediamine
Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete cyclization.Increase reaction time or temperature. Consider using a more reactive cyclizing agent like triethyl orthoacetate.[1]
Degradation of the product at high temperatures.Optimize the reaction temperature and time to minimize degradation.
Product is difficult to purify Presence of colored impurities.Treat the crude product with activated carbon. Recrystallize from a suitable solvent system.
Incomplete removal of the acid catalyst.Neutralize the reaction mixture carefully during workup and wash the crude product thoroughly.

Experimental Protocols

Step 1: Synthesis of 4-iodo-2-nitroaniline
  • Setup: In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Reaction: Charge the reactor with o-nitroaniline and a suitable polar solvent (e.g., a mixture of methanol and water). Cool the mixture to 0-5 °C with constant stirring.

  • In a separate vessel, prepare a solution of iodine and an oxidizing agent like hydrogen peroxide in the same solvent.

  • Addition: Slowly add the iodine solution to the reactor via the addition funnel, maintaining the internal temperature between 0-10 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench any remaining oxidizing agent with a solution of sodium thiosulfate. Pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain 4-iodo-2-nitroaniline.

Step 2: Synthesis of 4-iodo-1,2-phenylenediamine
  • Setup: In a suitable reactor, suspend 4-iodo-2-nitroaniline in a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or 5-10% Palladium on Carbon under an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Isolation: Once the reaction is complete, cool the reactor and carefully filter the catalyst through a pad of celite. Rinse the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain crude 4-iodo-1,2-phenylenediamine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound
  • Setup: In a reactor, dissolve the crude 4-iodo-1,2-phenylenediamine in glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (around 110-120 °C) and maintain for several hours.

  • Monitoring: Monitor the formation of the product by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography. A final decolorization step with activated carbon may be employed to obtain a purer product.[1]

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Yields

Step Key Reagents Solvent Temperature (°C) Typical Yield (%) Purity (by HPLC, %)
Iodination o-Nitroaniline, I₂, H₂O₂Methanol/Water0 - 1080 - 90>95
Reduction 4-iodo-2-nitroaniline, Raney Ni, H₂Ethanol40 - 6090 - 98>97
Cyclization 4-iodo-1,2-phenylenediamine, Acetic AcidAcetic Acid110 - 12085 - 95>98

Mandatory Visualizations

Synthesis_Pathway A o-Nitroaniline B 4-Iodo-2-nitroaniline A->B C 4-Iodo-1,2-phenylenediamine B->C D This compound C->D reagent1 + I₂, H₂O₂ reagent2 + Raney Ni, H₂ reagent3 + Acetic Acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue step Identify Reaction Step (Iodination, Reduction, Cyclization) start->step iodination Check Iodination Parameters: - Temperature Control - Reagent Purity - Stirring Efficiency step->iodination Iodination reduction Check Reduction Parameters: - Catalyst Activity - Hydrogen Pressure - Solvent Purity step->reduction Reduction cyclization Check Cyclization Parameters: - Reaction Time & Temp - Purity of Diamine - Workup Procedure step->cyclization Cyclization analysis Analyze Impurity Profile (HPLC, LC-MS, NMR) iodination->analysis reduction->analysis cyclization->analysis optimize Optimize Conditions Based on Analysis analysis->optimize end Improved Yield & Purity optimize->end

Caption: General troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Benzimidazole Derivatives, with a Focus on 5-Iodo-2-methyl-1H-benzo[D]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable anticancer properties.[1][2] This guide provides a comparative analysis of the anticancer activity of various benzimidazole derivatives, with a specific focus on 5-Iodo-2-methyl-1H-benzo[D]imidazole. We will delve into their mechanisms of action, present available quantitative data on their potency, and provide detailed experimental protocols for key assays.

Unveiling the Anticancer Potential: Mechanisms of Action

Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, often targeting fundamental processes in cancer cell proliferation and survival. The primary modes of action include:

  • Tubulin Polymerization Inhibition: Many benzimidazoles, including the subject of our focus, interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By binding to β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[3]

  • Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This interference leads to DNA damage and triggers apoptotic pathways.

  • Kinase Inhibition: Several benzimidazoles act as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR, EGFR, and BRAF. By blocking these signaling pathways, they can halt tumor growth and angiogenesis.[4]

  • Induction of Apoptosis: Ultimately, the various mechanisms of action converge on the induction of programmed cell death, or apoptosis. This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of this compound and other selected benzimidazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference(s)
This compound (Various β-tubulin isoforms)0.25 - 16β-Tubulin Polymerization Inhibition[2]
MebendazoleHT-29 (Colon)1.3 ± 0.1Tubulin Polymerization Inhibition[5]
AlbendazoleHT-29 (Colon)1.4 ± 0.1Tubulin Polymerization Inhibition[5]
Compound 7n (a benzimidazole derivative)SK-Mel-28 (Melanoma)2.55Tubulin Polymerization Inhibition[3]
Compound 7u (a benzimidazole derivative)SK-Mel-28 (Melanoma)17.89Tubulin Polymerization Inhibition[3]
Compound 12l (a benzimidazole derivative)V600EBRAF (Melanoma)0.49BRAF Kinase Inhibition[4]
Compound 12i (a benzimidazole derivative)V600EBRAF (Melanoma)0.53BRAF Kinase Inhibition[4]
Compound 12e (a benzimidazole derivative)V600EBRAF (Melanoma)0.62BRAF Kinase Inhibition[4]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMCF-7 (Breast)0.73 ± 0.0Microtubule Targeting Agent[6]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMDA-MB-231 (Breast)20.4 ± 0.2Microtubule Targeting Agent[6]
Benzimidazole derivative 2 HCT-116 (Colon)16.18 ± 3.85 (µg/mL)Not specified[7]
Benzimidazole derivative 4 MCF-7 (Breast)8.86 ± 1.10 (µg/mL)Not specified[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are protocols for key experiments used to evaluate the anticancer activity of benzimidazole derivatives.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzimidazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[10]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer with GTP), and the test compound at various concentrations.[12]

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.[12]

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.[12]

  • Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The inhibitory effect of the compound is determined by comparing the polymerization rate and the maximum polymer mass in the presence of the compound to that of a control (vehicle). The IC50 for tubulin polymerization inhibition can then be calculated.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment start Cancer Cell Lines (MCF-7, HepG2, etc.) seed Seed cells in 96-well plates start->seed treat Treat with Benzimidazole Derivatives seed->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Flow Cytometry (Annexin V/PI) treat->apoptosis tubulin Tubulin Polymerization Assay treat->tubulin ic50 Determine IC50 values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant tubulin_inhibit Measure Tubulin Inhibition tubulin->tubulin_inhibit

Caption: Experimental workflow for evaluating the anticancer activity of benzimidazole derivatives.

tubulin_inhibition_pathway cluster_cell Cancer Cell benzimidazole Benzimidazole Derivative (e.g., this compound) tubulin β-Tubulin benzimidazole->tubulin binds to microtubule Microtubule Polymerization benzimidazole->microtubule inhibits tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle leads to g2m_arrest G2/M Phase Arrest spindle->g2m_arrest disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis induces

Caption: Signaling pathway of tubulin polymerization inhibition by benzimidazole derivatives.

Conclusion and Future Directions

The benzimidazole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. While a substantial body of research exists for many derivatives, demonstrating potent activity through various mechanisms, specific quantitative data for this compound against a broad panel of cancer cell lines remains limited. The available information strongly suggests its mechanism of action involves the inhibition of tubulin polymerization, a clinically validated anticancer strategy.

Future research should focus on a more comprehensive evaluation of this compound's in vitro cytotoxicity against a diverse range of cancer cell lines to establish a more precise and comparative IC50 profile. Furthermore, in-depth mechanistic studies, including cell cycle analysis and apoptosis assays, would provide a clearer understanding of its cellular effects. Such data will be crucial in determining its potential as a lead compound for further preclinical and clinical development in the ongoing search for more effective cancer therapies.

References

Unraveling the Action of 5-Iodo-2-methyl-1H-benzo[D]imidazole: A Comparative Guide to Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for 5-Iodo-2-methyl-1H-benzo[D]imidazole as a tubulin polymerization inhibitor. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from well-characterized benzimidazole-based tubulin inhibitors, such as Nocodazole and Mebendazole, to provide a comprehensive comparative framework.

Mechanism of Action: Targeting the Microtubule Assembly

Benzimidazole derivatives have emerged as a significant class of compounds that exert their biological effects, including anticancer activity, by interfering with the polymerization of tubulin. Tubulin proteins (α and β) are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

The primary proposed mechanism of action for benzimidazole-based compounds, including this compound, is the inhibition of β-tubulin polymerization. These compounds are believed to bind to the colchicine-binding site on β-tubulin, a crucial step that induces a conformational change in the tubulin dimer. This alteration prevents the proper incorporation of tubulin dimers into growing microtubules, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

Comparative Analysis of Tubulin Polymerization Inhibitors

To contextualize the potential efficacy of this compound, this section compares its reported activity with that of established benzimidazole-based tubulin inhibitors.

CompoundTargetAssay TypeIC50 Value (µM)Cell LineReference
This compound β-Tubulin PolymerizationNot Specified0.25 - 16Not Specified[Data not readily available in public domain]
Nocodazole β-Tubulin PolymerizationTubulin Polymerization Assay~5Not Applicable[1]
Cell ViabilityChronic Lymphocytic Leukaemia Cells≤ 16CLL B-cells[2]
Mebendazole β-Tubulin PolymerizationNot SpecifiedNot SpecifiedNot Applicable[3]
Cell ProliferationMTT Assay~0.312 (72h)Ovarian Cancer (OVCAR3)[3][4]
Cell ProliferationMTT Assay~0.1Non-small cell lung cancer[3]
Compound 7n (Benzimidazole derivative) β-Tubulin PolymerizationTubulin Polymerization Assay5.05 ± 0.13Not Applicable[5]
CytotoxicityNot Specified2.55 - 17.89SK-Mel-28[5][6]
Compound 12b (Indazole/benzimidazole analogue) Tubulin PolymerizationNot Specified0.05 (average)Various cancer cells[7]

Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line used and the duration of exposure.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are standard protocols for key assays used to characterize tubulin polymerization inhibitors.

Tubulin Polymerization Assay (Turbidimetric)

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a general tubulin buffer).

    • Prepare a reaction buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with GTP (1 mM).

    • Prepare stock solutions of the test compound and control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • On ice, add the reaction buffer to the wells of a 96-well plate.

    • Add the test compound at various concentrations to the respective wells. Include wells for positive and negative controls.

    • Initiate the reaction by adding the tubulin stock solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance (turbidity) against time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition at each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

The disruption of microtubule polymerization by colchicine-site binders like this compound initiates a cascade of cellular events, ultimately leading to apoptosis.

G cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects Benzimidazole_Derivative This compound (or other Benzimidazoles) Beta_Tubulin β-Tubulin (Colchicine Site) Benzimidazole_Derivative->Beta_Tubulin Binds to Tubulin_Polymerization Tubulin Polymerization Beta_Tubulin->Tubulin_Polymerization Inhibits Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition.

The following diagram illustrates a typical experimental workflow for validating the mechanism of action of a tubulin polymerization inhibitor.

G cluster_workflow Experimental Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Assay In Vitro Assay: Tubulin Polymerization Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay: Cell Viability (MTT) Compound_Synthesis->Cell_Based_Assay Data_Analysis Data Analysis: IC50 Determination In_Vitro_Assay->Data_Analysis Mechanism_Validation Mechanism Validation: Cell Cycle Analysis, Apoptosis Assays Cell_Based_Assay->Mechanism_Validation Cell_Based_Assay->Data_Analysis

Caption: Workflow for validating tubulin inhibitors.

Conclusion

While direct and extensive experimental data for this compound is not widely available, the existing information, combined with a comparative analysis of other well-studied benzimidazole derivatives, strongly suggests its potential as a tubulin polymerization inhibitor. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to further investigate and validate the mechanism of action of this and other novel benzimidazole compounds. Future studies should focus on generating specific quantitative data for this compound to definitively establish its potency and therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Iodo-2-methyl-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-iodo-2-methyl-1H-benzo[d]imidazole scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited availability of comprehensive SAR studies on a diverse series of this compound derivatives, this guide draws upon data from structurally related benzimidazole analogs to infer potential activity trends and guide future drug design efforts.

Comparative Biological Activity

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and any appended aromatic rings. The following tables summarize the in vitro activity of various substituted benzimidazole derivatives, offering insights into the structural modifications that may enhance the therapeutic potential of the this compound scaffold.

Anticancer Activity of Substituted Benzimidazole Derivatives

The anticancer activity of benzimidazole derivatives is often attributed to their ability to inhibit key cellular targets such as topoisomerase I, a crucial enzyme in DNA replication and transcription.[1][2][3][4]

Compound IDCore StructureSubstituentsCell LineIC50 (µM)Reference
12b 1H-Benzo[d]imidazolePhenyl and piperazine moietiesPanel of 60 human cancer cell lines0.16 - 3.6[4]
2a 1,2-disubstituted benzimidazole2-methyl, 3-(3-chlorobenzyl)A549 (Lung)> Cisplatin[5]
2a 1,2-disubstituted benzimidazole2-methyl, 3-(3-chlorobenzyl)DLD-1 (Colon)> Cisplatin[5]
Kim-161 (5a) Substituted imidazole(Z)-N-Benzyl-2-(4-(4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)phenyl)acetamideT24 (Urothelial)56.11[6]
Kim-111 (5b) Substituted imidazole(Z)-N-Benzyl-2-(4-(4-benzylidene-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)phenyl)acetamideT24 (Urothelial)67.29[6]
4f Imidazole-based N-phenylbenzamideFluorine substitutionA549 (Lung)7.5[7]
4f Imidazole-based N-phenylbenzamideFluorine substitutionHeLa (Cervical)9.3[7]
4f Imidazole-based N-phenylbenzamideFluorine substitutionMCF-7 (Breast)8.9[7]

Inference for this compound Derivatives: The presence of a halogen, such as iodine at the 5-position, is anticipated to enhance lipophilicity, potentially improving cell membrane permeability and target engagement. The diverse substituents presented in the table, particularly those on appended phenyl rings and at the N1 position, suggest that modifications at these sites on the this compound core could significantly modulate anticancer potency.

Antimicrobial Activity of Substituted Benzimidazole Derivatives

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[8][9] The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Compound IDCore StructureSubstituentsMicrobial StrainMIC (µg/mL)Reference
3ao 2-(1H-indol-3-yl)-1H-benzo[d]imidazoleIndolyl at C2Staphylococcus aureus ATCC 25923< 1[9]
3aq 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleBromoindolyl at C2, dimethyl at C6/C7Staphylococcus aureus ATCC 25923< 1[9]
3ag 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleIndolyl at C2, methyl at N1Mycobacterium smegmatis3.9[9]
3ag 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleIndolyl at C2, methyl at N1Candida albicans ATCC 102313.9[9]
4c Imidazole with pyrazole moietySubstituted pyrazolePseudomonas aeruginosaPotent[10]

Inference for this compound Derivatives: The introduction of an iodine atom at the 5-position may enhance the antimicrobial profile. Further modifications, such as the incorporation of various heterocyclic moieties at the C2 position, as seen with the indolyl group, could lead to potent antimicrobial agents. Exploration of different substituents at the N1 position is also a viable strategy for optimizing activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for benzimidazoles.

Synthesis of this compound Derivatives

A common synthetic route to this compound involves a multi-step process starting from o-nitroaniline.[11] Further derivatization can be achieved through reactions at the N1 position.

General Procedure:

  • Iodination of o-nitroaniline: o-Nitroaniline is treated with an iodinating agent (e.g., iodine monochloride or N-iodosuccinimide) in a suitable solvent to yield 4-iodo-2-nitroaniline.

  • Reduction of the nitro group: The nitro group of 4-iodo-2-nitroaniline is reduced to an amino group using a reducing agent such as stannous chloride (SnCl₂) or catalytic hydrogenation to form 4-iodo-o-phenylenediamine.

  • Cyclization: The resulting 4-iodo-o-phenylenediamine is cyclized with acetic acid or a derivative (e.g., acetic anhydride) under reflux conditions to form this compound.

  • N-Alkylation/Arylation (for derivatives): The N1 position of this compound can be substituted by reacting it with various alkyl or aryl halides in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12][13][14][15]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO and serially diluted with culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 (half-maximal inhibitory concentration) value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][16][17][18]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 5-Iodo-2-methyl-1H- benzo[d]imidazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Characterization->Antimicrobial Test Compounds Data Data Collection (IC50 / MIC values) Anticancer->Data Antimicrobial->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Design of New Analogs

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Proposed Signaling Pathway for Anticancer Activity

Anticancer_Pathway Compound 5-Iodo-2-methyl-1H- benzo[d]imidazole Derivative Topo1 Topoisomerase I Compound->Topo1 Inhibition DNA DNA Replication & Transcription Topo1->DNA Facilitates Damage DNA Damage Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed inhibition of Topoisomerase I by this compound derivatives.

References

A Comparative Analysis of Iodinated vs. Non-Iodinated Benzimidazoles in Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. A key area of investigation is the impact of halogenation, particularly iodination, on the biological activity of benzimidazole derivatives. This guide provides a comparative analysis of iodinated versus non-iodinated benzimidazoles, with a focus on their application as anticancer agents. We will delve into their synthesis, mechanism of action, and a quantitative comparison of their cytotoxic effects, supported by detailed experimental protocols.

The Influence of Iodination on Biological Activity

Iodine, being the largest and least electronegative of the stable halogens, can significantly alter a molecule's physicochemical properties. The introduction of an iodine atom to the benzimidazole scaffold can influence its:

  • Lipophilicity: Increased lipophilicity can enhance membrane permeability and cellular uptake.

  • Size and Steric Profile: The bulky nature of iodine can lead to more selective binding to target proteins.

  • Metabolic Stability: The carbon-iodine bond can be more resistant to metabolic degradation, potentially prolonging the compound's half-life.

  • Target Interaction: Iodine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.

These modifications can translate to improved potency and selectivity of benzimidazole-based drugs. In the context of anticancer research, iodination has been explored as a strategy to enhance the efficacy of tubulin polymerization inhibitors and other benzimidazole-based chemotherapeutics.

Data Presentation: A Quantitative Comparison

CompoundStructureCancer Cell LineAssay TypeIC50 (µM)Reference
2-phenylbenzimidazole MCF-7MTT Assay~15-30 µM[1][2]
Zinc(II) complex of 2,6-bis(1-phenyl-1H-benzo[d]imidazol-2-yl)pyridine Complex StructureMCF-7MTT Assay2.9 µM[3]

Note: The data for 2-phenylbenzimidazole is a representative range from multiple sources. The iodinated compound is presented as a zinc complex, which may contribute to its higher potency. A direct comparison of the uncomplexed iodinated analog is not available in the cited literature.

This data, although not from a single comparative study, suggests that modifications to the benzimidazole scaffold, including the introduction of additional functional groups and metal complexation, can significantly enhance cytotoxic activity. The nearly 10-fold increase in potency observed with the more complex molecule highlights the potential for chemical modification to improve the anticancer properties of benzimidazoles.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which many benzimidazole derivatives exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[5][6]

By binding to β-tubulin, a subunit of the tubulin heterodimer, benzimidazoles prevent its polymerization into microtubules. This disruption of the microtubule network leads to:

  • Mitotic Arrest: The mitotic spindle cannot form correctly, leading to an arrest of the cell cycle in the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis).

The introduction of an iodine atom can enhance the binding affinity of the benzimidazole derivative to the colchicine binding site on β-tubulin, thereby increasing its inhibitory effect on tubulin polymerization.

Signaling Pathway Diagram

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Cell Division->Apoptosis Failure leads to Benzimidazoles Benzimidazoles Benzimidazoles->Tubulin Dimers

Caption: Inhibition of tubulin polymerization by benzimidazoles, leading to mitotic arrest and apoptosis.

Experimental Protocols

Synthesis of Benzimidazole Derivatives

General Procedure for the Synthesis of 2-Arylbenzimidazoles:

This protocol describes a common method for synthesizing 2-arylbenzimidazoles through the condensation of an o-phenylenediamine with an aromatic aldehyde.

Materials:

  • o-phenylenediamine

  • Substituted benzaldehyde (e.g., benzaldehyde for non-iodinated, 4-iodobenzaldehyde for iodinated)

  • Sodium metabisulfite or another oxidizing agent

  • Solvent (e.g., ethanol, dimethylformamide)

  • Hydrochloric acid (for acidic conditions, if required)

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and the corresponding aromatic aldehyde (1 equivalent) is dissolved in a suitable solvent.

  • An oxidizing agent such as sodium metabisulfite (2 equivalents) is added to the mixture.

  • The reaction mixture is heated under reflux for several hours and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with water and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 2-arylbenzimidazole.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzimidazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the benzimidazole derivatives. A vehicle control (DMSO) is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assay In Vitro Anticancer Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Compound_Treatment Treatment with Benzimidazoles Characterization->Compound_Treatment Cell_Culture Cancer Cell Culture (e.g., MCF-7) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: General experimental workflow for the synthesis and in vitro evaluation of benzimidazole derivatives.

Conclusion

The iodination of benzimidazoles represents a promising strategy for enhancing their anticancer properties. By modifying the physicochemical characteristics of the parent molecule, iodine can improve cellular uptake, metabolic stability, and target binding affinity. While a direct, comprehensive comparative study is needed to fully elucidate the structure-activity relationship, the available data suggests that iodinated and otherwise modified benzimidazoles can exhibit significantly greater cytotoxicity against cancer cells compared to their simpler, non-iodinated counterparts. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Further research into the synthesis and evaluation of novel iodinated benzimidazoles is warranted to develop more potent and selective anticancer agents.

References

In Vivo Therapeutic Potential of 5-Iodo-2-methyl-1H-benzo[d]imidazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 5-Iodo-2-methyl-1H-benzo[d]imidazole, placing its known biological activities in the context of in vivo validated alternative benzimidazole derivatives. While specific in vivo data for this compound is not yet publicly available, its established mechanisms of action suggest significant therapeutic promise, particularly in oncology. This document summarizes the existing data, compares it with functionally similar compounds, and provides detailed experimental protocols for key in vivo validation studies.

Overview of this compound

This compound is a heterocyclic organic compound recognized for its potential as a scaffold in the development of therapeutic agents, particularly for cancer and infectious diseases.[1] Its biological activity is understood to stem from two primary mechanisms:

  • DNA Minor Groove Binding: The benzimidazole core shows a strong affinity for the minor groove of B-form DNA, especially at adenine-thymine (AT)-rich sequences. This interaction can interfere with DNA replication and transcription, leading to cytotoxicity in rapidly dividing cells.[1]

  • β-Tubulin Polymerization Inhibition: This compound has been shown to inhibit the polymerization of β-tubulin, a critical component of microtubules. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, a mechanism shared by several successful chemotherapeutic agents.

Despite these promising in vitro characteristics, to date, its efficacy and safety have not been reported in preclinical in vivo models.

Comparative In Vivo Performance of Alternative Benzimidazole Derivatives

To contextualize the potential of this compound, this section presents in vivo data from other benzimidazole derivatives that have been evaluated as anticancer agents.

Table 1: In Vivo Anticancer Efficacy of Selected Benzimidazole Derivatives
Compound/DerivativeAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Mebendazole Xenograft (mice)Glioblastoma50 mg/kg/day (oral)Significant reduction in tumor volumeDisruption of microtubule formation and anti-angiogenic effects.
Albendazole Xenograft (mice)Ovarian Cancer150 mg/kg/day (oral)>60%Induced apoptosis and inhibited tumor angiogenesis.
Novel 1,2-disubstituted benzimidazoles In vitroLung (A549), Colon (DLD-1), Fibrosarcoma (L929)N/AIC50 values reported (e.g., 111.70 µM for A549)Compound 2a showed notable cytotoxicity, suggesting potential for in vivo studies.[2]
Pyrazoline substituted benzimidazoles In vitroLung Cancer, FibrosarcomaN/ACompound BZ1 showed highest activityDesigned as potential lung cancer therapeutics, warranting in vivo evaluation.[3]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) Xenograft (BALB/c nude mice)Breast Cancer (MDA-MB-231)Not specified79.7% reduction in tumor volume after 4 weeksActs as a microtubule targeting agent, inducing mitotic arrest.[4]

Signaling Pathways and Mechanisms of Action

The anticancer activity of benzimidazole derivatives, including the potential action of this compound, involves the disruption of fundamental cellular processes. The following diagrams illustrate the key signaling pathways targeted by these compounds.

cluster_0 DNA Damage Pathway Benzimidazole_DNA This compound (Minor Groove Binder) DNA DNA Benzimidazole_DNA->DNA Binds to AT-rich regions Replication_Transcription Replication & Transcription Benzimidazole_DNA->Replication_Transcription Inhibits DNA->Replication_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription->Cell_Cycle_Arrest Leads to Apoptosis_DNA Apoptosis Cell_Cycle_Arrest->Apoptosis_DNA Induces

Figure 1. DNA Damage Pathway of this compound.

cluster_1 Microtubule Disruption Pathway Benzimidazole_Tubulin Benzimidazole Derivatives (e.g., Mebendazole, MBIC) Tubulin β-Tubulin Benzimidazole_Tubulin->Tubulin Binds to Microtubule Microtubule Polymerization Benzimidazole_Tubulin->Microtubule Inhibits Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Required for Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis_Tubulin Apoptosis Mitotic_Arrest->Apoptosis_Tubulin Induces

Figure 2. Microtubule Disruption Pathway of Benzimidazole Derivatives.

Experimental Protocols for In Vivo Validation

The following are standardized protocols for preclinical in vivo evaluation of anticancer agents, which would be applicable for the future validation of this compound.

Protocol 1: Subcutaneous Xenograft Model for Solid Tumors

This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice, a standard method for evaluating the efficacy of novel anticancer compounds.[5]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® (optional)

  • Syringes (1 mL) and needles (27-gauge)

  • Anesthetic (e.g., isoflurane)

  • Digital calipers

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[5]

  • Animal Procedure: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right flank of the mouse.[5]

  • Tumor Growth Monitoring: Once tumors are palpable (typically 5-7 days post-injection), measure the tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[5][6]

  • Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the test compound (this compound) and vehicle control according to the designed dosing schedule (e.g., daily intraperitoneal injection).[6]

  • Endpoint Analysis: Monitor tumor growth and animal body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Harvest Harvest & Prepare Cell Suspension Cell_Culture->Harvest Inject Subcutaneous Injection into Mice Harvest->Inject Monitor_Tumor Monitor Tumor Growth Inject->Monitor_Tumor Randomize Randomize into Treatment Groups Monitor_Tumor->Randomize Treat Administer Compound & Vehicle Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Measure->Treat Repeat per schedule Endpoint Endpoint Analysis: Tumor Excision Measure->Endpoint End End Endpoint->End

Figure 3. Experimental Workflow for In Vivo Xenograft Study.

Conclusion and Future Directions

This compound exhibits promising anticancer potential based on its mechanisms of action that target fundamental cellular processes of DNA integrity and cell division. While in vivo data for this specific compound is currently lacking, the demonstrated efficacy of other benzimidazole derivatives in preclinical cancer models provides a strong rationale for its further investigation. Future in vivo studies, following established protocols such as the xenograft model described, are critical to validate its therapeutic potential, establish a dose-response relationship, and assess its safety profile. Such studies will be instrumental in determining if this compound can be developed into a viable clinical candidate for cancer therapy.

References

Benchmarking 5-Iodo-2-methyl-1H-benzo[D]imidazole Against Known Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel tubulin inhibitor, 5-Iodo-2-methyl-1H-benzo[D]imidazole, against established tubulin-targeting agents. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in drug discovery and development.

Introduction to Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for several cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic nature makes them a prime target for anticancer therapies.[1][2] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[3][4] These agents are broadly classified based on their binding site on tubulin—commonly the colchicine, vinca alkaloid, or taxane binding sites—and their effect on microtubule dynamics (stabilizing or destabilizing).[5][6]

This compound is a heterocyclic organic compound that has demonstrated potent inhibitory activity against β-tubulin polymerization by interacting with the colchicine binding site.[7] This guide benchmarks its performance against other well-known tubulin inhibitors that also target the colchicine binding site, such as Combretastatin A-4 and Nocodazole, as well as the microtubule-stabilizing agent, Paclitaxel.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the in vitro efficacy of this compound and its comparators. The data is compiled from various studies to provide a comparative overview.

Table 1: Inhibition of Tubulin Polymerization

CompoundBinding SiteIC50 (µM) for Tubulin Polymerization Inhibition
This compound Colchicine 0.25 - 16 [7]
Combretastatin A-4Colchicine~1-2
NocodazoleColchicine~1-5
PaclitaxelTaxanePromotes Polymerization

Note: IC50 values can vary depending on the specific experimental conditions and tubulin isoforms used.

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound Data Not AvailableData Not AvailableData Not Available
Combretastatin A-4~0.001-0.01 µM~0.001-0.01 µM~0.001-0.01 µM
Nocodazole~0.02-0.1 µM~0.01-0.05 µM~0.03-0.15 µM
Paclitaxel~0.002-0.01 µM~0.001-0.005 µM~0.005-0.02 µM

Note: The absence of publicly available cytotoxicity data for this compound highlights a key area for future research.

Mechanism of Action and Cellular Effects

Tubulin inhibitors that bind to the colchicine site, such as this compound, prevent the polymerization of tubulin dimers into microtubules. This leads to microtubule depolymerization, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase, triggering apoptosis.[1][3]

Signaling Pathway of Colchicine-Site Binders

cluster_0 Cellular Environment cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (Inhibited) Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption 5_Iodo_2_methyl_1H_benzo_D_imidazole 5-Iodo-2-methyl- 1H-benzo[D]imidazole 5_Iodo_2_methyl_1H_benzo_D_imidazole->Tubulin Dimers Binds to Colchicine Site G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured by the change in absorbance at 340 nm over time.[8][9] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Procedure:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound at various concentrations.

  • The reaction is initiated by warming the mixture to 37°C in a temperature-controlled spectrophotometer.

  • The absorbance at 340 nm is recorded at regular intervals for a set period (e.g., 60 minutes).

  • The IC50 value is determined as the concentration of the compound that inhibits the rate of polymerization by 50% compared to a control (e.g., DMSO). Paclitaxel and colchicine can be used as positive controls for polymerization promotion and inhibition, respectively.[1]

Workflow for Tubulin Polymerization Assay

Start Start Prepare Reagents Prepare Tubulin, Buffers, and Test Compounds Start->Prepare Reagents Mix on Ice Mix Tubulin, Buffer, GTP, and Compound on Ice Prepare Reagents->Mix on Ice Initiate Polymerization Incubate at 37°C in Spectrophotometer Mix on Ice->Initiate Polymerization Measure Absorbance Record Absorbance at 340 nm Over Time Initiate Polymerization->Measure Absorbance Analyze Data Calculate Polymerization Rate and IC50 Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for a typical in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[13]

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[14]

Principle: Cells are fixed and their DNA is stained with a fluorescent dye, such as propidium iodide (PI). The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases using a flow cytometer.[1][15]

Procedure:

  • Cells are treated with the test compound for a specific duration.

  • Both floating and adherent cells are collected, washed, and fixed (e.g., with cold 70% ethanol).

  • The fixed cells are then treated with RNase to prevent staining of RNA and stained with a DNA-binding fluorescent dye like propidium iodide.[16]

  • The DNA content of individual cells is analyzed using a flow cytometer.

  • The resulting data is used to generate a histogram, and the percentage of cells in each phase of the cell cycle is quantified.

Logical Flow of Cellular Effects Analysis

Compound Treatment Compound Treatment Cell Viability Assay Cell Viability Assay (e.g., MTT) Compound Treatment->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Compound Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay (e.g., Annexin V) Compound Treatment->Apoptosis Assay Determine IC50 Determine IC50 Cell Viability Assay->Determine IC50 Quantify G2/M Arrest Quantify G2/M Arrest Cell Cycle Analysis->Quantify G2/M Arrest Measure Apoptotic Cells Measure Apoptotic Cells Apoptosis Assay->Measure Apoptotic Cells

Caption: Logical workflow for analyzing the cellular effects of a tubulin inhibitor.

Conclusion

This compound shows promise as a tubulin polymerization inhibitor, acting on the colchicine binding site.[7] The available data indicates its potent biochemical activity. However, a comprehensive evaluation of its therapeutic potential requires further investigation, particularly concerning its cytotoxicity against a panel of cancer cell lines and in vivo efficacy. The experimental protocols provided in this guide offer a framework for conducting such studies, enabling a more direct and thorough comparison with established tubulin inhibitors. Future research should focus on generating robust preclinical data to fully elucidate the promise of this compound as a novel anticancer agent.

References

Comparative docking studies of 5-Iodo-2-methyl-1H-benzo[D]imidazole and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] Its structural similarity to endogenous purine bases allows it to interact with a wide range of biological targets, making it a versatile platform for drug design. Molecular docking studies are crucial in elucidating the potential binding modes and affinities of benzimidazole analogs, thereby guiding the synthesis of more potent and selective drug candidates.

Experimental Protocols in Molecular Docking

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). These structures are then prepared for docking by removing water molecules, adding polar hydrogens, and assigning appropriate charges. This is commonly performed using software such as AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite. The 2D structures of the benzimidazole derivatives are sketched using chemical drawing software like ChemDraw and subsequently converted to 3D structures. Energy minimization is then carried out using force fields like MMFF94.[2]

  • Docking Simulation: A grid box is defined around the active site of the target protein to guide the docking process. The docking simulations are then performed using software like AutoDock Vina, GOLD suite, or Glide.[1][3] These programs explore various possible conformations of the ligand within the active site and score them based on their binding affinity.

  • Analysis of Results: The results are analyzed to identify the best binding poses, lowest binding energies, and key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (from PDB) grid_gen Grid Box Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (Benzimidazole Analogs) docking_run Running Docking (e.g., AutoDock Vina, GOLD) ligand_prep->docking_run grid_gen->docking_run pose_analysis Binding Pose Analysis docking_run->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis scoring Scoring & Ranking (Binding Energy) interaction_analysis->scoring

A generalized workflow for molecular docking studies of benzimidazole analogs.

Comparative Docking Data

The following tables summarize the molecular docking results for various benzimidazole analogs against different biological targets, as reported in the literature. It is important to note that direct comparison of binding energies across different studies can be challenging due to variations in the software, scoring functions, and specific protocols used.

Anticancer Targets

Benzimidazole derivatives have been extensively studied as potential anticancer agents, with a common target being the Epidermal Growth Factor Receptor (EGFR) kinase.

Compound/AnalogTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesReference
1,2-disubstituted benzimidazole (2a)Lung Cancer Protein1M17-6.6Not specified[3]
Benzimidazole-imidazolidinone hybridsEGFRNot specifiedFavorable binding affinitiesKey interactions within the active site[1]
Keto-benzimidazoles with sulfonyl substituentsEGFRwtNot specified-8.1 (7c), -7.8 (11c)Not specified[4]
Keto-benzimidazoles with sulfonyl substituentsT790M mutant EGFRNot specified-8.3 (7d), -8.4 (1c)Not specified[4]
1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2)Topoisomerase II (E. coli)Not specifiedBetter than NorfloxacinNot specified[5]
2-methyl-1H-benzimidazole (C4)Topoisomerase II (E. coli)Not specifiedLower than C2Not specified[5]
Antimicrobial Targets

The benzimidazole scaffold is also a promising framework for the development of novel antimicrobial agents. DNA gyrase B is a common target for antibacterial benzimidazole derivatives.

Compound/AnalogTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesReference
Benzimidazole-triazole hybrid (6a)DNA gyrase BNot specified-9.7Not specified[6]
Benzimidazole-triazole hybrid (6b)DNA gyrase BNot specified-9.8Not specified[6]
Ciprofloxacin (standard)DNA gyrase BNot specified-7.4Not specified[6]

Signaling Pathway Inhibition

The inhibitory action of a benzimidazole derivative on a key signaling molecule, such as a receptor tyrosine kinase (RTK), can block downstream pathways responsible for cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway where a benzimidazole analog acts as an inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Benzimidazole Benzimidazole Analog Benzimidazole->RTK Inhibition

Hypothetical inhibition of an RTK signaling pathway by a benzimidazole analog.

Structure-Activity Relationship (SAR) Insights

From the collated data, several structure-activity relationships for benzimidazole derivatives can be inferred:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the benzimidazole ring can significantly influence biological activity. There is considerable bulk tolerance at this position, and the introduction of weak bases can be effective for some targets.[7]

  • Halogenation: The presence and position of halogen atoms on the benzimidazole core can modulate the activity. However, a clear trend for the effect of different halogens (F, Cl, Br, I) is not apparent from the currently available fragmented data and would require a dedicated comparative study.

  • Substituents at other positions: Substitutions at the N1 and C2 positions are also crucial for activity. For instance, the introduction of a pyrazole moiety has been shown to be beneficial for pancreatic lipase inhibition.[8][9]

Conclusion

This guide provides a synthesized overview of the comparative docking studies of benzimidazole analogs against various therapeutic targets. While a direct comparison of 5-Iodo-2-methyl-1H-benzo[d]imidazole with its close analogs is lacking, the presented data from diverse studies offer valuable insights for researchers in the field of drug discovery. The findings underscore the importance of the substitution pattern on the benzimidazole scaffold in determining binding affinity and selectivity. Further systematic studies focusing on a series of analogs against a single target are warranted to establish more definitive structure-activity relationships and to guide the rational design of next-generation benzimidazole-based therapeutics.

References

Head-to-head comparison of the antimicrobial spectrum of different benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds extensively explored for their broad spectrum of biological activities, including antimicrobial, anthelmintic, antiviral, and anticancer properties.[1] The benzimidazole scaffold, a fusion of benzene and imidazole rings, serves as a crucial pharmacophore in numerous clinically used drugs.[2][3] The continuous emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents, and benzimidazole derivatives remain a promising area of research.[4]

This guide provides a comparative analysis of the antimicrobial spectrum of various benzimidazole derivatives, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and drug development professionals working in the field of antimicrobial discovery.

Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[1] The following table summarizes the reported MIC values for a selection of benzimidazole derivatives against various bacterial and fungal strains, offering a comparative view of their potency and spectrum.

Compound ID/Derivative TypeTarget MicroorganismMIC (µg/mL)Reference
2-Substituted Benzimidazoles
Compound 63c (2-substituted)Staphylococcus aureus (MRSA)8[1]
Compound 63a (2-substituted)Staphylococcus aureus (MRSA)16[1]
Compound 11dStaphylococcus aureus2
Bacillus subtilis2
Escherichia coli16
Pseudomonas aeruginosa8
N-Substituted Benzimidazoles
Compound 4Bacillus thuringiensisPotent Activity[5]
Candida albicansPotent Activity[5]
Escherichia coliModerate Activity[5]
Compound 5dBacillus thuringiensisPotent Activity[5]
Candida albicansPotent Activity[5]
Benzimidazole-Hydrazones
Carboxy substituted (17)Candida species25[6]
Miscellaneous Derivatives
Compound 5qPseudomonas aeruginosa12.5
Compounds III1-13 (various)Various Bacteria & Fungi62.5 (Excellent Activity)[2]
5-halobenzimidazole derivativesVarious Bacteria & FungiPotent Fungicidal Activity[4][7]

Note: "Potent" or "Moderate" activity indicates that the source did not provide a specific MIC value but reported significant antimicrobial effects compared to standards like Ciprofloxacin, Amoxicillin, or Fluconazole.[2][5]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol.[1][2]

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Benzimidazole Compounds: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% Dimethyl Sulfoxide (DMSO) due to the generally low aqueous solubility of these derivatives.[1]
  • Microbial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve the final desired test concentration (e.g., 5 x 10⁵ CFU/mL).
  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.
  • Add 100 µL of the benzimidazole stock solution (at 2x the highest desired final concentration) to the first column of wells. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microorganisms.[1]
  • Perform a two-fold serial dilution by transferring 100 µL of the solution from the first column to the second, mixing, and repeating this process across the plate to create a gradient of compound concentrations. Discard the final 100 µL from the last column.
  • Inoculate each well (except for a sterility control well) with 100 µL of the prepared microbial inoculum.
  • Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

3. Incubation:

  • Incubate the plates at 35-37°C for 16-24 hours for most bacteria and 24-48 hours for fungi.

4. Reading and Interpretation:

  • Following incubation, visually inspect the plates for turbidity (visible growth).
  • The MIC is defined as the lowest concentration of the benzimidazole derivative at which there is no visible growth.

Mechanism of Action

Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, often depending on the specific substitutions on the benzimidazole core. A key mechanism of action for some derivatives is the inhibition of essential bacterial enzymes, such as DNA gyrase.[3]

DNA gyrase is a type II topoisomerase crucial for controlling the topological state of DNA during replication and transcription. By binding to and inhibiting subunits of this enzyme (like GyrB), these benzimidazole compounds prevent DNA supercoiling and relaxation, leading to a disruption of DNA synthesis and ultimately, bacterial cell death.[3]

G cluster_legend BZ Benzimidazole Derivative DNA_relaxed Relaxed DNA BZ->Inhibition Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) DNA_supercoiled Supercoiled DNA (Required for replication) Gyrase->DNA_supercoiled Replication DNA Replication & Transcription DNA_relaxed->Gyrase ATP DNA_supercoiled->Replication Death Bacterial Cell Death Inhibition->Gyrase A Inhibition B Process X->Y

Caption: Mechanism of action via DNA gyrase inhibition.

Experimental Workflow Visualization

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives using the broth microdilution method.

G prep_stock 1. Prepare Compound Stock (in 100% DMSO) plate_setup 3. Add Broth & Compound to 96-Well Plate prep_stock->plate_setup prep_inoculum 2. Prepare Standardized Microbial Inoculum inoculate 5. Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilute 4. Perform Serial Dilutions (Create Concentration Gradient) plate_setup->serial_dilute serial_dilute->inoculate incubate 6. Incubate Plates (e.g., 37°C for 24h) inoculate->incubate read_results 7. Read Results Visually (Check for Turbidity) incubate->read_results determine_mic 8. Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

References

Confirming Cellular Target Engagement of 5-Iodo-2-methyl-1H-benzo[D]imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental strategies to confirm the cellular target engagement of 5-Iodo-2-methyl-1H-benzo[D]imidazole. While specific public data on this particular compound is limited, its benzimidazole core is a well-established scaffold in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3] Therefore, this guide will proceed with a representative case study, comparing the hypothetical target engagement of this compound against a putative protein kinase target, "Kinase X," alongside established control compounds.

The validation of direct interaction between a small molecule and its protein target within a cellular environment is a critical step in drug discovery.[4][5] It provides crucial evidence for the mechanism of action and helps distinguish on-target effects from off-target activities.[5] Methodologies like the Cellular Thermal Shift Assay (CETSA) have become indispensable for these validation studies as they allow for the assessment of target engagement in a physiological, label-free context.[6][7][8]

Comparative Analysis of Target Engagement

To confirm that this compound directly binds to Kinase X in cells, we can employ CETSA. This technique is based on the principle that ligand binding increases the thermal stability of the target protein.[9][10] We will compare its performance against a non-specific negative control (DMSO) and a potent, broad-spectrum kinase inhibitor, Staurosporine, as a positive control.

Table 1: Comparison of In-Cell Target Engagement via CETSA

CompoundTargetCellular ModelAssay TypeMetricValue
This compound Kinase XHEK293 CellsCETSA (Melt Curve)ΔTm+4.2 °C
(Hypothetical Data)
This compound Kinase XHEK293 CellsCETSA (ITDRF¹)EC₅₀1.2 µM
(Hypothetical Data)
Staurosporine (Positive Control) Kinase XHEK293 CellsCETSA (Melt Curve)ΔTm+7.8 °C
Staurosporine (Positive Control) Kinase XHEK293 CellsCETSA (ITDRF¹)EC₅₀0.05 µM
DMSO (Vehicle Control) Kinase XHEK293 CellsCETSA (Melt Curve)ΔTm0 °C

¹ITDRF: Isothermal Dose-Response Fingerprinting. This assay determines the potency of target engagement at a fixed temperature.[11]

Table 2: Kinase Panel Selectivity Profile

To assess selectivity, the compound would be screened against a panel of related kinases.

CompoundKinase X (IC₅₀)Kinase Y (IC₅₀)Kinase Z (IC₅₀)
This compound 1.5 µM> 50 µM25 µM
(Hypothetical Data)
Staurosporine 0.08 µM0.15 µM0.02 µM

Experimental Methodologies

Detailed and reproducible protocols are essential for validating target engagement. Below are the protocols for the key experiments cited in this guide.

Protocol 1: CETSA Melt Curve Analysis

This protocol is designed to determine the change in the melting temperature (Tm) of the target protein upon ligand binding.[11][12]

  • Cell Culture: Culture HEK293 cells to approximately 80% confluency.

  • Compound Treatment: Treat cells with 10 µM of this compound, 1 µM Staurosporine, or DMSO (vehicle) for 2 hours in a 37°C incubator.

  • Harvesting: Harvest cells by scraping and wash twice with ice-cold PBS. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).

  • Heat Challenge: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[10]

  • Separation of Soluble Fraction: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Transfer the supernatant (soluble protein fraction) to new tubes. Quantify the amount of soluble Kinase X in each sample using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble Kinase X against the temperature for each treatment condition. The temperature at which 50% of the protein is denatured is the Tm. The change in melting temperature (ΔTm) is calculated relative to the DMSO control.

Protocol 2: Isothermal Dose-Response Fingerprinting (ITDRF)

This protocol determines the potency (EC₅₀) of target engagement at a single, optimized temperature.[11][13]

  • Cell Culture and Lysis: Prepare cell lysates as described in Protocol 1.

  • Compound Titration: Aliquot the lysate and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 1 hour at room temperature.

  • Heat Challenge: From the melt curve data (Protocol 1), select a temperature that results in about 50-70% denaturation of Kinase X in the DMSO-treated sample. Heat all samples at this fixed temperature for 3 minutes.

  • Analysis: Perform steps 5 and 6 from Protocol 1.

  • Data Analysis: Plot the amount of soluble Kinase X against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ value.

Visualizations: Workflows and Pathways

Diagrams are provided to clarify experimental processes and biological context.

G cluster_0 Cell Preparation cluster_1 CETSA Core Protocol cluster_2 Detection & Analysis A 1. Culture & Treat Cells (e.g., HEK293 + Compound) B 2. Harvest & Lyse Cells A->B C 3. Aliquot Lysate D 4. Heat Challenge (Temperature Gradient) C->D E 5. Centrifuge to Pellet Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Quantify Target Protein (e.g., Western Blot) F->G H 8. Plot Melt Curve & Determine ΔTm G->H

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) Melt Curve Experiment.

G cluster_pathway Hypothetical Kinase X Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Activates kinaseX Kinase X (Target) receptor->kinaseX Phosphorylates downstream Downstream Substrate kinaseX->downstream Phosphorylates compound 5-Iodo-2-methyl- 1H-benzo[D]imidazole compound->kinaseX Inhibits response Cellular Response (e.g., Proliferation) downstream->response

Caption: Inhibition of a hypothetical Kinase X signaling pathway.

References

Safety Operating Guide

Proper Disposal of 5-Iodo-2-methyl-1H-benzo[d]imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Iodo-2-methyl-1H-benzo[d]imidazole, a halogenated benzimidazole derivative, is crucial for maintaining laboratory safety and ensuring environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, a definitive, experimentally validated disposal protocol cannot be provided. However, based on the general properties of benzimidazoles and iodinated organic compounds, a conservative approach to its disposal is mandatory.

Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations regarding hazardous waste disposal. The following information provides a general framework for the safe handling and disposal of this research chemical.

Hazard Assessment and Safety Precautions

While specific quantitative data for this compound is not available, related compounds in the imidazole and benzimidazole families exhibit a range of hazards.[1][2][3][4][5][6] It is prudent to handle this compound with a high degree of caution.

Assumed Hazards:

  • Toxicity: Benzimidazole derivatives can have varying levels of toxicity.[2][3][6]

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.

  • Environmental Hazard: Iodinated compounds and benzimidazole derivatives can be persistent in the environment and may be harmful to aquatic life.[2][3][6][7]

Personal Protective Equipment (PPE) for Handling and Disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: May be necessary if handling fine powders or generating aerosols.

Step-by-Step Disposal Procedure

This procedure is a general guideline. Always prioritize your institution's specific protocols.

  • Waste Identification and Classification:

    • Treat all waste containing this compound as hazardous waste.

    • This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment that is grossly contaminated.

  • Waste Segregation and Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and its CAS Number: "2818-70-4".

    • Include the appropriate hazard pictograms as determined by your institution's EHS assessment.

    • Indicate the start date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Report: Notify your supervisor and your institution's EHS department immediately.

  • Cleanup (if trained): Only personnel who are trained and equipped with the proper PPE should attempt to clean up a spill.

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Quantitative Data Summary

Due to the lack of a specific SDS, a quantitative data table for this compound cannot be provided. Researchers should refer to the SDS of structurally similar compounds for general guidance, while treating the absence of data as a signal for a high degree of caution.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The standard and accepted protocol is to dispose of it as hazardous waste through a licensed and approved waste management facility, as arranged by your institution's EHS department.

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate Waste into a Labeled, Sealed Container identify->segregate storage Store in Satellite Accumulation Area segregate->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end_point Waste Disposed by Licensed Facility contact_ehs->end_point

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.